Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Physicochemical and Structural Data The structural characteristics and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole can be inferred f...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Structural Data
The structural characteristics and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole can be inferred from its constituent parts and similar molecules. The table below summarizes key data for related compounds to provide a comparative baseline.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Properties
4-Bromo-2-nitro-1H-imidazole
121816-84-0
C₃H₂BrN₃O₂
191.97
Harmful if swallowed, causes skin and eye irritation.[1]
Yellow crystalline powder, melting point 190-192°C.[3][4]
2-Bromo-4-nitro-1H-imidazole
65902-59-2
C₃H₂BrN₃O₂
191.97
Key intermediate for antitubercular and antiparasitic agents.[5]
Synthetic Pathways and Experimental Protocols
The synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole would likely involve a multi-step process starting from a suitable imidazole precursor. Based on established methodologies for related compounds, a plausible synthetic route is outlined below.
Diagram: Proposed Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular structure, weight, and known properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole. It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and known properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole. It includes a plausible synthetic protocol based on related compounds and details its role as a potential therapeutic agent, particularly within the class of nitroimidazole radiosensitizers.
Core Molecular Attributes
4-Bromo-1-methyl-2-nitro-1H-imidazole is a halogenated nitroimidazole derivative. Its structure is characterized by an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. The key functional groups, which dictate its chemical reactivity and biological activity, are a bromine atom at the fourth position, a methyl group on the first nitrogen, and a nitro group at the second position.
Molecular Structure:
The canonical SMILES representation for this structure is CN1C(=NC=C1Br)N(=O)=O.
Molecular Weight:
Based on its molecular formula, C₄H₄BrN₃O₂, the calculated molecular weight is 206.00 g/mol [1].
Physicochemical and Quantitative Data
Direct experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is limited in publicly accessible literature. The table below summarizes available data for the target compound and its close structural isomers, providing a comparative reference.
Objective: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole via bromination.
Materials:
1-methyl-2-nitroimidazole
N-Bromosuccinimide (NBS)
Anhydrous Dichloromethane (DCM) or similar aprotic solvent
Inert gas (Nitrogen or Argon)
Sodium thiosulfate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with 1-methyl-2-nitroimidazole (1 equivalent).
Dissolution: Anhydrous DCM is added to dissolve the starting material completely. The solution is cooled to 0 °C using an ice bath.
Bromination: N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, the reaction mixture is quenched by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is stirred for 15 minutes.
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The organic layers are combined.
Washing and Drying: The combined organic phase is washed with water, followed by brine. It is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product, which may contain a mixture of regioisomers (4-bromo and 5-bromo), is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired 4-Bromo-1-methyl-2-nitro-1H-imidazole isomer.
Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and Signaling Pathway
Nitroimidazoles are a class of compounds extensively investigated for their therapeutic potential, particularly as radiosensitizers for hypoxic (low oxygen) tumors[10][11][12]. Solid tumors often contain hypoxic regions, which are notoriously resistant to radiation therapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell.
4-Bromo-1-methyl-2-nitro-1H-imidazole, by virtue of its nitro group, is predicted to function as an oxygen-mimetic agent. Under hypoxic conditions, the nitro group can be enzymatically reduced by cellular reductases to form highly reactive radical anions and other reactive species. These species can then mimic oxygen by reacting with and fixing DNA radicals created by ionizing radiation, thus enhancing the killing of cancer cells in a low-oxygen environment[10]. The addition of a bromine atom may further enhance this effect, as heavy atoms can increase the absorption of X-rays and lead to localized energy deposition[13].
Mechanism of Nitroimidazole-mediated Radiosensitization.
synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroimidazoles is of significant int...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
For researchers, scientists, and professionals in drug development, the synthesis of halogenated nitroimidazoles is of significant interest due to their potential applications as intermediates in the creation of novel therapeutic agents. This technical guide provides a detailed overview of the primary synthetic pathways for 4-Bromo-1-methyl-2-nitro-1H-imidazole, complete with experimental protocols, quantitative data, and process visualizations.
Introduction
4-Bromo-1-methyl-2-nitro-1H-imidazole is a key building block in medicinal chemistry. The strategic placement of the bromo and nitro functionalities on the imidazole ring allows for diverse chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. This document outlines two principal methods for its synthesis: the direct bromination of 1-methyl-2-nitroimidazole and a multi-step pathway commencing with 2-nitroimidazole.
Synthesis Pathway 1: Direct Bromination of 1-methyl-2-nitroimidazole
This approach is the most straightforward method for the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole. The reaction's selectivity is highly dependent on the solvent used, with dioxane favoring the formation of the desired 4-bromo isomer.[1][2]
Not explicitly stated for the isolated 4-bromo isomer
Experimental Protocol
The following protocol is based on the procedure described in the literature for the controlled bromination of 1-methyl-2-nitroimidazole.[2]
Materials:
1-methyl-2-nitroimidazole
Bromine
1,4-Dioxane
Procedure:
Dissolve 1-methyl-2-nitroimidazole (0.5 g) in 70 mL of 1,4-dioxane.
With vigorous stirring, add 1 mL of bromine to the solution.
The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction, the solvent is removed under reduced pressure.
The resulting residue, a mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole, can be separated by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Direct bromination of 1-methyl-2-nitroimidazole leading to isomeric products.
Synthesis Pathway 2: Multi-step Synthesis from 2-Nitroimidazole
This pathway involves a three-step process: protection of the imidazole nitrogen, followed by bromination and subsequent deprotection. This method is designed to overcome the lack of regioselectivity observed in direct bromination.[3]
Note: The final product of this pathway is 4-bromo-2-nitro-1H-imidazole. Methylation would be required as a subsequent step to obtain 4-bromo-1-methyl-2-nitro-1H-imidazole.
Experimental Protocol
The following is a generalized protocol based on the details provided in the patent literature.[3]
Step 1: Protection of 2-Nitroimidazole
To a solution of 2-nitroimidazole in anhydrous tetrahydrofuran (THF) at -5°C, add sodium hydride portion-wise.
Allow the mixture to stir for 15 minutes to 1 hour.
Warm the reaction to room temperature and add 2-(trimethylsilyl)ethoxymethyl chloride.
Stir the reaction for 1-3 hours.
Upon completion, quench the reaction and extract the product, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 2: Bromination
Dissolve the protected imidazole from Step 1 in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl₃).
Add N-bromosuccinimide (NBS) to the solution.
Stir the mixture at room temperature for 10-24 hours.
After the reaction is complete, work up the mixture to isolate the product, 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 3: Deprotection
Dissolve the brominated protected imidazole from Step 2 in dichloromethane (DCM).
Add trifluoroacetic acid to the solution.
Stir the reaction at room temperature for 1-3 hours.
Upon completion, neutralize the reaction and extract the final product, 4-bromo-2-nitro-1H-imidazole.
Experimental Workflow Diagram
Caption: A multi-step synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole from 2-nitroimidazole.
Conclusion
This guide has detailed two viable synthetic routes to 4-Bromo-1-methyl-2-nitro-1H-imidazole. The choice of pathway will depend on the specific requirements of the researcher, including desired purity, scalability, and available starting materials. The direct bromination method is simpler but yields a mixture of isomers requiring separation. The multi-step synthesis offers better regioselectivity at the cost of additional synthetic steps. Both methods provide a foundation for the production of this important chemical intermediate for further drug development and research.
Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide presents predicted data based on the analysis of closely related analogs. Detailed experimental protocols for its synthesis are also provided.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 4-Bromo-1-methyl-2-nitro-1H-imidazole. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
~ 7.5 - 7.8
Singlet
1H
H5 (imidazole ring)
~ 3.8 - 4.0
Singlet
3H
N-CH₃
Solvent: CDCl₃ or DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)
Assignment
~ 145 - 150
C2 (imidazole ring, attached to NO₂)
~ 125 - 130
C5 (imidazole ring)
~ 110 - 115
C4 (imidazole ring, attached to Br)
~ 35 - 38
N-CH₃
Solvent: CDCl₃ or DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 1550 - 1520
Strong
Asymmetric NO₂ stretch
~ 1350 - 1320
Strong
Symmetric NO₂ stretch
~ 3100 - 3000
Medium
C-H stretch (imidazole ring)
~ 2950 - 2850
Medium
C-H stretch (methyl group)
~ 1500 - 1400
Medium-Strong
C=N and C=C stretching (imidazole ring)
~ 1100 - 1000
Medium
C-N stretch
~ 700 - 600
Medium-Strong
C-Br stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z
Relative Intensity
Assignment
205/207
High
[M]⁺ (Molecular ion peak, bromine isotope pattern)
189/191
Medium
[M - O]⁺
159/161
Medium
[M - NO₂]⁺
80
High
[C₃H₂N₂Br]⁺
Experimental Protocols
A documented method for the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole involves the direct bromination of 1-methyl-2-nitroimidazole.
Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
Materials: 1-methyl-2-nitroimidazole, N-Bromosuccinimide (NBS), suitable solvent (e.g., dioxane or a chlorinated solvent).
Procedure:
Dissolve 1-methyl-2-nitroimidazole in the chosen solvent in a round-bottom flask.
Add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-methyl-2-nitro-1H-imidazole.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to an NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
Process the spectra to determine chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy:
Obtain the IR spectrum of the purified solid compound using an ATR-FTIR spectrometer.
Record the spectrum over a range of 4000-400 cm⁻¹.
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
Introduce a dilute solution of the purified compound into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
Acquire the mass spectrum in positive ion mode.
Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Visualizations
Caption: Synthetic pathway for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Caption: Workflow for spectroscopic characterization of a chemical compound.
Foundational
An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121816-79-3) is a substituted nitroimidazole.[1] The nitroimidazole class of compounds is of sig...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121816-79-3) is a substituted nitroimidazole.[1] The nitroimidazole class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting antimicrobial and other therapeutic properties.[2] The biological activity of nitroimidazoles is often linked to the nitro group, which is essential for their mechanism of action.[2] Understanding the solubility and stability of new entities like 4-Bromo-1-methyl-2-nitro-1h-imidazole is a critical step in the drug development process, influencing formulation, bioavailability, and storage.
This technical guide consolidates available information on related compounds to infer the likely physicochemical characteristics of 4-Bromo-1-methyl-2-nitro-1h-imidazole and provides detailed, adaptable experimental protocols for its empirical evaluation.
Physicochemical Properties of 4-Bromo-1-methyl-2-nitro-1h-imidazole and Related Compounds
To provide a contextual understanding of 4-Bromo-1-methyl-2-nitro-1h-imidazole's likely properties, the following table summarizes the computed physicochemical properties of the target compound alongside its unmethylated parent, 4-Bromo-2-nitro-1H-imidazole, and its precursor, 1-methyl-2-nitroimidazole. These values are computationally derived and serve as a predictive baseline.
Data for 4-Bromo-2-nitro-1H-imidazole, 1-Methyl-2-nitroimidazole, and 1-Methyl-4-nitroimidazole are sourced from PubChem.
Based on these related structures, it can be inferred that 4-Bromo-1-methyl-2-nitro-1h-imidazole is a moderately lipophilic molecule. The presence of the bromine atom is expected to decrease its aqueous solubility compared to its non-brominated counterpart.
Solubility Profile (Predicted) and Experimental Protocol
While no specific solubility data for 4-Bromo-1-methyl-2-nitro-1h-imidazole exists, general solubility behavior can be anticipated. Imidazole itself is soluble in water and other polar solvents. However, the introduction of a bromo- and a nitro- group, along with a methyl group, will significantly alter its solubility profile. The bromine atom generally increases lipophilicity, which may lead to lower aqueous solubility.[6] Conversely, it is expected to have better solubility in organic solvents.
The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by the World Health Organization.[7][8]
Objective: To determine the concentration of 4-Bromo-1-methyl-2-nitro-1h-imidazole in a saturated solution of a specific solvent at a constant temperature.
Materials:
4-Bromo-1-methyl-2-nitro-1h-imidazole (solid)
Selected solvents (e.g., Water, Phosphate Buffered Saline at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide)
Shaking incubator or orbital shaker with temperature control
Preparation: Add an excess amount of solid 4-Bromo-1-methyl-2-nitro-1h-imidazole to a known volume of the selected solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a syringe filter to remove any remaining particulates.[7]
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of 4-Bromo-1-methyl-2-nitro-1h-imidazole in the diluted sample using a validated analytical method.
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Stability Profile (Predicted) and Experimental Protocol
The stability of nitroaromatic compounds can be influenced by factors such as pH, light, and the presence of oxidizing agents.[9] For instance, some nitroimidazoles have been shown to degrade in the presence of hydrogen peroxide and under certain pH and temperature conditions.[10] Photodegradation can also be a significant degradation pathway for nitroaromatic compounds.[4]
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of a drug substance.[11] These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing.[10][11][12][13][14]
Objective: To evaluate the stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole under various stress conditions.
Materials:
4-Bromo-1-methyl-2-nitro-1h-imidazole
Hydrochloric acid (e.g., 0.1 N)
Sodium hydroxide (e.g., 0.1 N)
Hydrogen peroxide (e.g., 3%)
High-purity water
Temperature-controlled ovens
Photostability chamber
Validated stability-indicating HPLC method
Procedure:
A solution of 4-Bromo-1-methyl-2-nitro-1h-imidazole is subjected to the following stress conditions:
Acid Hydrolysis: The compound solution is mixed with an acidic solution and heated (e.g., at 60°C) for a specified period.
Base Hydrolysis: The compound solution is mixed with a basic solution and kept at room temperature or heated for a specified period.
Oxidative Degradation: The compound solution is treated with hydrogen peroxide at room temperature for a specified duration.
Thermal Degradation: The solid compound and a solution of the compound are exposed to high temperatures (e.g., 60-80°C) for a defined period.
Photostability: The solid compound and a solution of the compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13]
At appropriate time points, samples are withdrawn, neutralized if necessary, diluted, and analyzed using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.
Caption: Workflow for forced degradation studies.
Conclusion
While specific experimental data for 4-Bromo-1-methyl-2-nitro-1h-imidazole is currently lacking, this guide provides a framework for its characterization. Based on the properties of related nitroimidazoles, it is anticipated that this compound will exhibit moderate lipophilicity and limited aqueous solubility. Its stability will likely be influenced by pH, oxidative conditions, and light exposure. The detailed experimental protocols provided herein offer a robust starting point for researchers to empirically determine the solubility and stability profiles of 4-Bromo-1-methyl-2-nitro-1h-imidazole, which is essential for its further development as a potential therapeutic agent.
An In-Depth Technical Guide on the Potential Biological Activity of Nitroimidazole Compounds
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Nitroimidazole compounds are a class of synthetic heterocyclic antimicrobials that have been a cornerstone in treating infections for...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole compounds are a class of synthetic heterocyclic antimicrobials that have been a cornerstone in treating infections for decades.[1] Characterized by an imidazole ring bearing a nitro group, their initial discovery led to the development of drugs like metronidazole, which became a frontline treatment for anaerobic bacterial and protozoal infections.[2] In recent years, there has been a significant resurgence of interest in this scaffold, driven by the discovery of its potent activity against major global health threats like tuberculosis and its potential as a selective anticancer agent.[1][3]
This technical guide provides a comprehensive overview of the biological activities of nitroimidazole compounds. It delves into their core mechanism of action, explores their broad spectrum of antimicrobial and anticancer activities, presents quantitative data for comparative analysis, and details key experimental protocols for their evaluation.
Core Mechanism of Action: Bioreductive Activation
The defining characteristic of nitroimidazoles is that they are bio-reductive prodrugs.[4] Their activity is not inherent but is unlocked under specific physiological conditions, primarily low-oxygen (hypoxic or anaerobic) environments.[] This selective activation is central to both their efficacy and their spectrum of activity.
The process begins with the passive diffusion of the nitroimidazole compound into a target cell, such as an anaerobic bacterium or a hypoxic cancer cell.[4] Inside the cell, the compound's nitro group (-NO₂) undergoes a series of one-electron reductions, a process catalyzed by nitroreductase enzymes (NTRs) that are prevalent in anaerobic organisms or overexpressed in hypoxic tumor tissues.[][6]
This reduction converts the stable parent drug into highly reactive, short-lived intermediates, including nitro radical anions and hydroxylamines.[7] These cytotoxic species are the ultimate effectors of the drug's action. They interact non-specifically with cellular macromolecules, causing extensive damage. The primary target is often DNA, where the reactive intermediates cause strand breaks and helical structure destabilization, thereby inhibiting nucleic acid synthesis and leading to rapid cell death.[][8][9] This bactericidal and cytotoxic effect is highly selective for cells capable of reducing the prodrug.[9]
General mechanism of nitroimidazole bioreductive activation.
Spectrum of Biological Activities
The requirement for reductive activation endows nitroimidazoles with a diverse range of biological activities, concentrated in environments where low-oxygen conditions prevail.
Antimicrobial Activity (Bacteria & Protozoa)
The foundational application of nitroimidazoles is in treating infections caused by obligate anaerobic bacteria and certain protozoa.[8]
Anaerobic Bacteria: Compounds like metronidazole and tinidazole are highly effective against a wide range of Gram-positive and Gram-negative anaerobes, including Bacteroides fragilis, Clostridium species, and Fusobacterium.[][10] They are staples in treating intra-abdominal, gynecological, and soft-tissue infections.[4]
Protozoa: These drugs are the treatment of choice for infections caused by Trichomonas vaginalis (trichomoniasis), Giardia lamblia (giardiasis), and Entamoeba histolytica (amebiasis).[2][8]
Aerobic Bacteria: While classical nitroimidazoles are inactive against aerobic bacteria, newer derivatives have shown promise.[] For instance, certain indolin-2-one nitroimidazole hybrids exhibit potent activity against aerobic pathogens like S. aureus, suggesting a dual mechanism of action that may involve both reductive activation and direct inhibition of key enzymes such as topoisomerase IV.[11]
Antitubercular Activity
The discovery of nitroimidazoles' efficacy against Mycobacterium tuberculosis (Mtb) has been a major breakthrough, particularly for treating drug-resistant strains. Mtb can persist in a dormant, non-replicating state within hypoxic granulomas in the lungs, a condition that renders many standard antibiotics ineffective.
The antitubercular nitroimidazoles, including the approved drugs Delamanid and Pretomanid , are activated by a specific mycobacterial enzyme system.[12] The key enzyme is a deazaflavin-dependent nitroreductase (Ddn), which activates the prodrug.[13] The resulting reactive intermediates are believed to have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and generate reactive nitrogen species that cause respiratory poisoning.[14] Recently, the DprE2 subunit of decaprenylphosphoribose-2'-epimerase, an enzyme vital for cell wall arabinogalactan synthesis, was identified as a molecular target of activated pretomanid and delamanid.[13]
Antitubercular mechanism of bicyclic nitroimidazoles.
Anticancer Activity
The hypoxic microenvironment of solid tumors, which is linked to aggressive phenotypes and resistance to conventional therapies, provides an ideal target for the selective activation of nitroimidazoles.[15] In this context, they function as Hypoxia-Activated Prodrugs (HAPs) .[3]
Under the low-oxygen conditions found in tumors, reductases convert the nitroimidazole prodrug into a potent cytotoxin that kills cancer cells while sparing well-oxygenated healthy tissues.[16] This mechanism is also exploited in radiotherapy, where nitroimidazoles act as radiosensitizers. The electron-affinic nature of the activated drug "mimics" the effect of oxygen, fixing radiation-induced DNA damage and making hypoxic, radioresistant cells more susceptible to treatment.[15]
This activity is closely linked to the Hypoxia-Inducible Factor (HIF-1) signaling pathway. Hypoxia stabilizes the HIF-1α protein, which promotes the transcription of genes involved in tumor survival and progression.[17] Nitroimidazoles are activated in the same severely hypoxic regions, making them effective therapeutic agents and valuable tools for imaging tumor hypoxia.[18]
Role of nitroimidazoles in the hypoxic tumor microenvironment.
Quantitative Analysis of Biological Activity
The potency of nitroimidazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) for bacteria or their Half-Maximal Inhibitory/Effective Concentration (IC₅₀/EC₅₀) for protozoa and cancer cells.
Table 1: Antitubercular Activity of Nitroimidazole Compounds against M. tuberculosis
Note: Novel nitroimidazole derivatives have shown significantly greater activity than metronidazole against certain carbapenemase-producing (CP) Gram-negative bacteria.[26]
Key Experimental Protocols
Standardized protocols are crucial for evaluating and comparing the biological activity of novel nitroimidazole compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Preparation of Inoculum:
Streak the bacterial isolate on a suitable agar plate and incubate for 18-24 hours.
Select 3-5 colonies and transfer to a tube with 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
Incubate for 18-24 hours at 37°C.
Adjust the culture to a 0.5 McFarland standard, which is then further diluted to a final standardized concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[27][28]
Plate Preparation:
In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2-11.
Add 100 µL of CAMHB to column 12 (sterility control).
Prepare a stock solution of the test compound at twice the highest desired concentration and add 100 µL to column 1.
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.[29] Column 11 serves as the growth control (no drug).
Inoculation and Incubation:
Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well is 100 µL.
Seal the plate and incubate at 37°C for 16-24 hours.[27]
Determination of MIC:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[27]
In Vitro Cytotoxicity Assay (MTT Assay for IC₅₀)
This protocol measures the concentration of a compound that inhibits the metabolic activity of a cell line by 50% (IC₅₀).
Cell Seeding:
Seed cells (e.g., A549, HepG2, or Vero cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
Incubate for 24 hours to allow for cell adherence.[23][30]
Compound Treatment:
Prepare serial dilutions of the nitroimidazole test compound in culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
Incubate the plate for the desired exposure period (typically 48-72 hours).[30]
MTT Addition and Incubation:
Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; ~5 mg/mL) to each well.
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[23]
Data Acquisition:
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
Measure the absorbance at ~570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[30]
Target Identification Workflow for HAPs
This workflow enables the identification of cellular proteins that are covalently modified by a nitroimidazole compound upon its reductive activation under hypoxia.
An In-depth Technical Guide to the Mechanism of Action of Bromo-Nitroimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core mechanism of action of bromo-nitroimidazole derivatives, a class of compounds with signif...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of bromo-nitroimidazole derivatives, a class of compounds with significant potential in oncology. By leveraging their unique chemical properties, these agents exhibit selective toxicity toward hypoxic tumor cells and act as potent radiosensitizers, offering a targeted approach to cancer therapy. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Hypoxia-Selective Bioreduction and Radiosensitization
The primary mechanism of action of bromo-nitroimidazole derivatives hinges on the bioreductive activation of the nitro group under hypoxic conditions, a hallmark of the microenvironment in solid tumors.[1][2][3] In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion. This radical is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it relatively non-toxic to healthy cells.[3]
However, in the oxygen-deficient environment of hypoxic tumor cells, the nitro radical anion can undergo further reduction to form highly reactive nitroso, hydroxylamine, and amine metabolites.[][5] These reactive intermediates are cytotoxic, covalently binding to and damaging essential cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[][6][7] The presence of a bromine atom on the imidazole ring can enhance the electron-affinic properties of the molecule, facilitating its reduction and potentially increasing its efficacy as a radiosensitizer.[8]
As radiosensitizers, bromo-nitroimidazole derivatives mimic the effect of oxygen. Ionizing radiation generates free radicals in cells, which can damage DNA. In the presence of oxygen, this damage is "fixed" and becomes permanent and lethal to the cell. Under hypoxic conditions, this radical damage is more readily repaired. Bromo-nitroimidazoles, with their high electron affinity, can react with these DNA radicals, preventing their repair and thus sensitizing the hypoxic tumor cells to the effects of radiation.[2][9]
Mechanism of Action of Bromo-Nitroimidazole Derivatives.
Quantitative Data on Biological Activity
The biological activity of bromo-nitroimidazole derivatives is typically quantified through various in vitro assays. The following tables summarize key quantitative data for representative compounds from the literature.
Table 1: Hypoxic Cytotoxicity of Bromo-Nitroimidazole Derivatives
Compound
Cell Line
IC50 (µM) - Normoxia
IC50 (µM) - Hypoxia
Hypoxic Cytotoxicity Ratio (Normoxia IC50 / Hypoxia IC50)
SER is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the sensitizing agent.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the mechanism of action of bromo-nitroimidazole derivatives.
1. Hypoxic Cytotoxicity Assay (Clonogenic Assay)
Objective: To determine the selective toxicity of a compound to cells under hypoxic versus normoxic conditions.
Methodology:
Cells (e.g., HCT116, A549) are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per plate.
After allowing cells to attach overnight, the plates are divided into normoxic and hypoxic groups.
The hypoxic group is placed in a hypoxic chamber with a controlled atmosphere (e.g., 94% N₂, 5% CO₂, <1% O₂). The normoxic group remains in a standard incubator (95% air, 5% CO₂).
Cells are exposed to a range of concentrations of the bromo-nitroimidazole derivative for a specified duration (e.g., 24 hours).
After exposure, the drug-containing medium is removed, and cells are washed with PBS and incubated with fresh medium for 7-14 days to allow for colony formation.
Colonies are fixed with methanol and stained with crystal violet.
Colonies containing ≥50 cells are counted. The surviving fraction is calculated as the ratio of colonies formed in the presence of the drug to those formed in the control (no drug).
IC50 values are determined by plotting the surviving fraction against the drug concentration.
Workflow for a Clonogenic Assay.
2. Radiosensitization Assay
Objective: To measure the ability of a compound to enhance the cell-killing effects of ionizing radiation.
Methodology:
Cells are seeded as described for the clonogenic assay.
Cells are pre-incubated with a non-toxic concentration of the bromo-nitroimidazole derivative for a specified time (e.g., 1-2 hours) under hypoxic conditions.
The plates are then irradiated with various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
Control groups include cells with no drug and no radiation, cells with drug only, and cells with radiation only.
Following irradiation, the drug is removed, and cells are incubated to allow for colony formation as described above.
Colonies are counted, and survival curves are generated by plotting the surviving fraction as a function of the radiation dose.
The Sensitizer Enhancement Ratio (SER) is calculated from the survival curves.
3. Bioreductive Metabolism Studies
Objective: To identify the metabolites of bromo-nitroimidazole derivatives formed under hypoxic conditions.
Methodology:
A suspension of tumor cells or a cellular fraction containing nitroreductases (e.g., microsomes) is incubated with the bromo-nitroimidazole derivative under hypoxic conditions.
At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched (e.g., by adding a cold organic solvent).
The samples are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.
The rate of disappearance of the parent compound and the appearance of metabolites are quantified.
Workflow for Bioreductive Metabolism Studies.
Conclusion
Bromo-nitroimidazole derivatives represent a promising class of targeted anticancer agents. Their mechanism of action, centered on hypoxia-selective bioreduction and radiosensitization, provides a strong rationale for their development in treating solid tumors. A thorough understanding of their molecular pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for advancing these compounds through preclinical and clinical development. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of bromo-nitroimidazole derivatives.
An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest to researchers and professi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a heterocyclic compound of interest to researchers and professionals in drug development and organic chemistry. This document details the historical synthesis and presents key quantitative data, experimental protocols, and a visualization of its synthetic pathway.
Discovery and History
The first reported synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole appears in a study focused on the preparation and reactions of various bromo-2-nitro- and bromo-2-aminoimidazoles. The compound was synthesized through the direct bromination of 1-methyl-2-nitroimidazole.[1][2][3] In this process, controlling the reaction conditions was crucial to achieve the desired monobrominated product, as the bromination could readily proceed to dibromination in aqueous solutions.[1][4] The use of dioxane as a solvent allowed for a slower, more controlled reaction, yielding a mixture of 4-bromo-1-methyl-2-nitroimidazole and its 5-bromo isomer.[1]
Physicochemical and Spectroscopic Data
A summary of the available quantitative data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is presented below. These properties are essential for its handling, characterization, and application in further research and development.
Table 1: Physicochemical Properties of 4-Bromo-1-methyl-2-nitro-1H-imidazole
The following section details the experimental protocol for the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole based on the initial reported method.
Synthesis of 1-methyl-2-nitroimidazole (Starting Material)
While the primary focus is on the brominated compound, the synthesis of its precursor, 1-methyl-2-nitroimidazole, is a critical first step. Several methods for the N-alkylation of nitroimidazoles have been described, often involving the reaction of the parent nitroimidazole with an alkylating agent in the presence of a base.[7]
Bromination of 1-methyl-2-nitroimidazole
The first reported synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole was achieved through the direct bromination of 1-methyl-2-nitroimidazole.
Procedure:
1-Methyl-2-nitroimidazole (0.5 g) is dissolved in 70 mL of 1,4-dioxane.[4]
1 mL of bromine is added to the solution with vigorous stirring.[4]
The reaction is allowed to proceed, and the resulting products are separated. This reaction yields a mixture of 4-bromo-1-methyl-2-nitroimidazole and 5-bromo-1-methyl-2-nitroimidazole in a 4:1 ratio.[1]
The products can be separated and purified using chromatographic techniques.
Synthetic Pathway Visualization
The following diagram illustrates the synthetic workflow for the preparation of 4-Bromo-1-methyl-2-nitro-1H-imidazole from its precursor.
Caption: Synthetic pathway for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Biological Activity and Mechanism of Action
Currently, there is a notable lack of specific studies on the biological activity and mechanism of action of 4-Bromo-1-methyl-2-nitro-1H-imidazole in the publicly available scientific literature. However, the broader class of nitroimidazole compounds is well-known for a range of biological activities.
Nitroimidazoles are widely recognized for their efficacy as antimicrobial agents against anaerobic bacteria and protozoa.[8][9] Their mechanism of action is generally understood to involve the reductive activation of the nitro group in hypoxic (low oxygen) environments, which are characteristic of anaerobic organisms and the microenvironment of solid tumors.[10][11] This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates, as well as other radical species, which can induce cellular damage, including DNA strand breaks, and inhibit essential cellular processes.[11][12]
Furthermore, various nitroimidazole derivatives have been investigated for their potential as anticancer agents, particularly as radiosensitizers for hypoxic tumor cells and as hypoxia-activated prodrugs.[11][13] The rationale behind this application is the selective activation of these compounds in the low-oxygen environment of tumors, leading to targeted cytotoxicity.[10]
Given the structural features of 4-Bromo-1-methyl-2-nitro-1H-imidazole, it is plausible that it may exhibit similar biological activities. However, without specific experimental data, this remains speculative. Further research is warranted to elucidate the potential therapeutic applications and the precise mechanism of action of this compound.
Conclusion
4-Bromo-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative whose synthesis was first reported through the controlled bromination of 1-methyl-2-nitroimidazole. While its physicochemical and spectroscopic properties have been partially characterized, there is a significant gap in the understanding of its biological activity and mechanism of action. Based on the known properties of the nitroimidazole class of compounds, it holds potential for further investigation as an antimicrobial or anticancer agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, highlighting the need for future studies to fully explore its therapeutic potential.
Navigating the Uncharted Territory: A Technical Guide to the Safety, Handling, and MSDS of 4-Bromo-1-methyl-2-nitro-1h-imidazole
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121616-79-3) is not publicly available at the time of this writing.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1h-imidazole (CAS No. 121616-79-3) is not publicly available at the time of this writing. The following in-depth technical guide has been compiled from information on structurally similar compounds and general best practices for handling halogenated nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used as a supplementary resource to a thorough risk assessment conducted by qualified personnel.
Executive Summary
4-Bromo-1-methyl-2-nitro-1h-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to the absence of a dedicated safety data sheet, this document provides a comprehensive overview of its presumed hazards, safe handling protocols, and emergency procedures based on data from analogous chemical structures. Researchers must exercise extreme caution and adhere to stringent safety protocols when handling this compound.
Hazard Identification and Classification
Based on the safety profiles of structurally related bromo-nitro-imidazoles, 4-Bromo-1-methyl-2-nitro-1h-imidazole is anticipated to possess the following hazards.
An In-depth Technical Guide to 4-Bromo-1-methyl-2-nitro-1h-imidazole for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-1-methyl-2-nitro-1h-imidazole is a halogenated nitroimidazole derivative. Nitroimidazoles are a class of compounds of significant interest in medicinal chemistry, known for their applications as ant...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction: 4-Bromo-1-methyl-2-nitro-1h-imidazole is a halogenated nitroimidazole derivative. Nitroimidazoles are a class of compounds of significant interest in medicinal chemistry, known for their applications as antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the available information on 4-Bromo-1-methyl-2-nitro-1h-imidazole, including its chemical properties, commercial suppliers, and safety information. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Identification
This section summarizes the key chemical identifiers and properties of 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Property
Value
CAS Number
121816-79-3
Molecular Formula
C4H4BrN3O2
Molecular Weight
206.00 g/mol
Alternate Names
4-Bromo-1-methyl-2-nitroimidazole
Commercial Suppliers and Purchasing
4-Bromo-1-methyl-2-nitro-1h-imidazole is available from various commercial suppliers, indicating its accessibility for research and development purposes. The following table lists some of the known vendors. Purity levels and available quantities may vary by supplier.
Supplier
Product Number/Reference
Purity
Alfa Chemistry
ACM121816793
Inquire
Lab-Chemicals.Com
-
97%
Fluorochem
-
Inquire
Axsyn
AX-KW0K
Inquire
Moldb
M112537
Typically 97%
Echemi
-
Inquire
Synthesis and Experimental Protocols
General Caution: The synthesis of nitroimidazoles should be performed with appropriate safety precautions, as these compounds can be energetic.
Biological Activity and Applications in Drug Development
There is currently a significant lack of publicly available data on the specific biological activity and experimental applications of 4-Bromo-1-methyl-2-nitro-1h-imidazole. While the broader class of nitroimidazoles has been extensively studied and has yielded important drugs, the specific effects of this particular bromo- and methyl-substituted derivative have not been detailed in the scientific literature.
Nitroimidazoles generally exert their biological effects through the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive nitrogen species that can damage cellular macromolecules such as DNA. This mechanism is the basis for their use as antibiotics against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.
It is plausible that 4-Bromo-1-methyl-2-nitro-1h-imidazole could serve as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build a library of derivatives for biological screening.
Due to the absence of specific data on its biological targets and mechanism of action, no signaling pathway or experimental workflow diagrams can be provided at this time.
Safety and Handling
A comprehensive, GHS-compliant Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1h-imidazole is not widely available. However, based on the known hazards of related nitroimidazole and brominated compounds, the following precautions should be taken:
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
Disclaimer: This information is intended for research purposes only and does not constitute a comprehensive safety guide. Users should consult available safety data and conduct a thorough risk assessment before handling this chemical.
Foundational
4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive literature review of 4-Bromo-1-methyl-2-nitro-1H-imidazole and related nitroimidazole compou...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4-Bromo-1-methyl-2-nitro-1H-imidazole and related nitroimidazole compounds. It is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. This document collates available data on the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential as anticancer and antibacterial agents. While specific experimental data for 4-bromo-1-methyl-2-nitro-1H-imidazole is limited in the current literature, this review extrapolates from closely related analogues to provide a basis for future research.
Introduction
Nitroimidazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] The core imidazole structure, substituted with a nitro group, is a key pharmacophore responsible for the activity of numerous approved drugs and clinical candidates. These compounds are particularly known for their efficacy against anaerobic bacteria and protozoa, and as radiosensitizers in cancer therapy.[1][2] The mechanism of action is generally understood to involve the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors and anaerobic infections, leading to the formation of cytotoxic reactive nitrogen species that can induce cellular damage, including DNA strand breaks.[3]
4-Bromo-1-methyl-2-nitro-1H-imidazole is a specific derivative within this class, featuring a bromine atom at the 4-position and a methyl group on the imidazole nitrogen. The bromine atom can serve as a useful synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4] This review aims to summarize the current state of knowledge regarding this compound and its close analogues.
Synthesis and Chemical Properties
Plausible synthetic workflow for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Inferred Experimental Protocol for Synthesis
The following protocol is based on analogous bromination reactions of nitroimidazoles. Researchers should optimize these conditions for the specific synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Dissolution: Dissolve 1-methyl-2-nitroimidazole in a suitable solvent, such as dioxane.
Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at room temperature. The molar ratio of the starting material to the brominating agent should be carefully controlled to favor mono-bromination.
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench any excess brominating agent. Extract the product into an organic solvent.
Purification: Purify the crude product using column chromatography on silica gel to isolate 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Chemical Properties
Specific, experimentally determined chemical and physical properties for 4-Bromo-1-methyl-2-nitro-1H-imidazole are not available in the reviewed literature. The table below lists the properties of a closely related compound, 4-bromo-2-nitro-1H-imidazole, for reference.
While quantitative biological data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is not available, the broader class of nitroimidazoles has demonstrated significant potential as both anticancer and antibacterial agents.
Anticancer Activity
Nitroimidazoles are known to act as hypoxia-activated prodrugs, making them attractive candidates for targeting the hypoxic microenvironment of solid tumors.[2]
The following table summarizes the in vitro anticancer activity of several N-alkyl-nitroimidazole derivatives against human cancer cell lines. This data provides a benchmark for the potential activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.[8]
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1.5 x 10³ cells per well and allow them to adhere for 12-24 hours.[7][8]
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, and 100 µM) in the culture medium and add to the wells.[7] Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for a typical MTT cytotoxicity assay.
Antibacterial Activity
Nitroimidazoles are well-established antibacterial agents, particularly against anaerobic bacteria. Their selective toxicity is attributed to the reductive activation of the nitro group by microbial nitroreductases.
The following table presents the Minimum Inhibitory Concentration (MIC) values for nitroimidazole derivatives against various bacterial strains.
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours, under aerobic or anaerobic conditions depending on the bacteria).
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Mechanism of Action
The primary mechanism of action for nitroimidazoles is their reductive bioactivation in hypoxic environments.[3] This process is crucial for their selective toxicity towards anaerobic microorganisms and hypoxic cancer cells.
General mechanism of action for nitroimidazole compounds.
The one-electron reduction of the nitro group forms a nitroso radical anion, which can undergo further reactions to generate other reactive nitrogen species. These highly reactive intermediates can covalently bind to and damage cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. The specificity of this mechanism for hypoxic environments minimizes toxicity to normal, well-oxygenated tissues. At present, no specific signaling pathways modulated by 4-Bromo-1-methyl-2-nitro-1H-imidazole have been identified.
Conclusion and Future Directions
4-Bromo-1-methyl-2-nitro-1H-imidazole represents an under-investigated member of the pharmacologically important nitroimidazole class. While direct experimental data on its synthesis and biological activity are scarce, the available literature on related compounds suggests its potential as a valuable scaffold for the development of novel anticancer and antibacterial agents.
Future research should focus on:
Developing and optimizing a robust synthetic protocol for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Conducting comprehensive in vitro and in vivo studies to determine its anticancer and antibacterial efficacy, including the generation of IC₅₀ and MIC values against a range of cancer cell lines and bacterial strains.
Investigating its mechanism of action in more detail, including its effects on specific cellular signaling pathways.
Utilizing the bromo-substituent as a synthetic handle to create a library of derivatives for SAR studies to identify compounds with improved potency and selectivity.
This technical guide provides a solid foundation for initiating such research endeavors and highlights the potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a promising starting point for drug discovery programs.
An In-depth Technical Guide to Structural Analogs and Derivatives of 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, structural analogs, and biological activities of derivatives based on the 4-Bromo-1...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural analogs, and biological activities of derivatives based on the 4-Bromo-1-methyl-2-nitro-1h-imidazole core. This scaffold is a key building block in medicinal chemistry, particularly for the development of novel therapeutic agents targeting microbial infections and cancer. This document details synthetic methodologies, presents quantitative biological data, and outlines the underlying mechanisms of action.
Introduction
4-Bromo-1-methyl-2-nitro-1H-imidazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of the nitro group, a well-known pharmacophore in antimicrobial and anticancer agents, combined with the reactive bromo substituent, allows for extensive chemical modifications to explore structure-activity relationships (SAR). This guide will delve into the key structural analogs and derivatives of this core, their synthesis, and their potential therapeutic applications.
Synthesis of the Core Scaffold and Key Precursors
The synthesis of 4-Bromo-1-methyl-2-nitro-1h-imidazole and its unmethylated precursor, 4-bromo-2-nitro-1H-imidazole, can be achieved through various synthetic routes. A common strategy involves the protection of the imidazole nitrogen, followed by bromination and subsequent deprotection.
Synthesis of 4-Bromo-2-nitro-1H-imidazole
A widely adopted method for the synthesis of 4-bromo-2-nitro-1H-imidazole involves a three-step process starting from 2-nitroimidazole.[2] This method is advantageous as it provides a good overall yield and utilizes readily available starting materials.
Experimental Protocol: Synthesis of 4-Bromo-2-nitro-1H-imidazole [2]
Step 1: Protection of 2-nitroimidazole. To a solution of 2-nitroimidazole (1 equivalent) in tetrahydrofuran (THF), sodium hydride (1-1.5 equivalents) is added at -5°C. The reaction mixture is then warmed to room temperature and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1-1.5 equivalents) is added. The reaction is stirred for 1-3 hours. After completion, the product, 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, is isolated.
Step 2: Bromination. The protected 2-nitroimidazole from Step 1 is dissolved in a mixture of N,N-dimethylformamide (DMF) and chloroform (CHCl3). N-bromosuccinimide (NBS, 1-1.5 equivalents) is added, and the reaction is stirred at room temperature for 10-24 hours to yield 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.
Step 3: Deprotection. The brominated compound from Step 2 is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 4-7 equivalents) is added. The reaction is stirred overnight at room temperature. After an aqueous workup, the final product, 4-bromo-2-nitro-1H-imidazole, is obtained.
Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
The direct methylation of 4-bromo-2-nitro-1H-imidazole can be challenging. A common approach is the bromination of 1-methyl-2-nitroimidazole.
Experimental Protocol: Bromination of 1-Methyl-2-nitroimidazole
Reaction Setup: 1-Methyl-2-nitroimidazole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
Brominating Agent: N-bromosuccinimide (NBS) is added to the solution.
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 6 days).
Workup and Purification: Water is added to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield 4-bromo-1-methyl-2-nitro-1H-imidazole.
The following diagram illustrates a typical synthetic workflow for preparing derivatives from the core scaffold.
Caption: General Synthetic Workflow for Derivatives.
Structural Analogs and Derivatives
The 4-bromo-1-methyl-2-nitro-1H-imidazole scaffold allows for the introduction of a wide variety of substituents, primarily through nucleophilic substitution of the bromine atom or through cross-coupling reactions. These modifications have led to the development of numerous derivatives with diverse biological activities.
Analogs with Modified Side Chains
A common strategy involves the reaction of the core scaffold with various nucleophiles to introduce different side chains at the 4-position. For instance, reaction with piperazine derivatives has yielded a series of compounds with potent anticancer activity.[4][5]
Bicyclic and Fused Ring Systems
More complex derivatives can be synthesized by incorporating the imidazole ring into bicyclic or fused ring systems. These structural modifications can significantly impact the compound's pharmacological properties.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of 4-bromo-1-methyl-2-nitro-1H-imidazole have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The anticancer activity is often attributed to the bioreductive activation of the nitro group in the hypoxic environment of solid tumors.
Nitroimidazole derivatives are well-established antimicrobial agents. Their mechanism of action involves the reduction of the nitro group to generate cytotoxic radical species that damage microbial DNA and other macromolecules.[][8]
The biological activity of nitroimidazole derivatives is intrinsically linked to the bioreductive activation of the nitro group. This process is particularly efficient under hypoxic conditions, which are characteristic of solid tumors and anaerobic microbial environments.
Under normoxic conditions, the nitro radical anion formed by a one-electron reduction is rapidly re-oxidized back to the parent nitro compound, with the concomitant generation of superoxide. However, under hypoxic conditions, further reduction of the nitro radical anion leads to the formation of highly reactive species, such as nitroso and hydroxylamine derivatives. These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and death.[1][][9] Key enzymes involved in this reductive process include cytochrome P450 reductase.[10]
The following diagram illustrates the proposed signaling pathway for the bioreductive activation of nitroimidazoles.
Caption: Bioreductive Activation of Nitroimidazoles.
Spectroscopic Data
The structural characterization of 4-bromo-1-methyl-2-nitro-1H-imidazole and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: The spectroscopic data presented here are typical predicted values and may vary depending on the solvent and experimental conditions. For comparison, the ¹H NMR spectrum of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde shows signals at δ 9.62 (s, 1H), 7.80 (s, 1H), and 3.92 (s, 3H) in DMSO-d₆.[3] The ¹³C NMR data for 4-bromo-1H-imidazole is also available in public databases.[11]
Conclusion
The 4-bromo-1-methyl-2-nitro-1H-imidazole core structure represents a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of analogs for biological screening. The inherent bioreductive properties of the nitroimidazole moiety make these compounds particularly promising for the development of hypoxia-activated prodrugs for cancer therapy and for combating anaerobic microbial infections. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic potential and minimize off-target toxicities.
Unlocking Enhanced Radiotherapy: Application Notes and Protocols for the Radiosensitizer 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals The quest for more effective cancer treatments has led to the exploration of various strategies to enhance the efficacy of radiotherapy. One promising avenu...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments has led to the exploration of various strategies to enhance the efficacy of radiotherapy. One promising avenue is the use of radiosensitizers, compounds that make tumor cells more susceptible to the cell-killing effects of ionizing radiation. Among these, nitroimidazoles have emerged as a significant class of molecules, with their mechanism of action primarily centered on mimicking oxygen's effects in hypoxic tumor environments. This document provides detailed application notes and protocols for the investigation of a specific nitroimidazole derivative, 4-Bromo-1-methyl-2-nitro-1h-imidazole, as a potential radiosensitizer.
While direct experimental data on 4-Bromo-1-methyl-2-nitro-1h-imidazole as a radiosensitizer is limited in publicly available literature, this document compiles and adapts established protocols and known mechanisms of action from closely related nitroimidazole compounds. This information is intended to serve as a comprehensive guide for researchers initiating studies on this specific molecule.
Principle of Action: The Oxygen Mimetic Effect
Nitroimidazoles, including 4-Bromo-1-methyl-2-nitro-1h-imidazole, function as radiosensitizers primarily in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation therapy.[1] The underlying principle is their high electron affinity, which allows them to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage.
Under normal oxygen conditions, radiation creates free radicals on DNA, which react with oxygen to form stable and lethal organic peroxides. In hypoxic conditions, this "oxygen fixation" is absent, and the damaged DNA can be repaired by intracellular reducing agents like glutathione. Nitroimidazoles overcome this by reacting with the DNA radicals, forming adducts that are not easily repaired, thus leading to cell death.[1] The presence of the electron-withdrawing nitro group is crucial for this activity.[1]
Postulated Signaling Pathway and Mechanism of Action
The primary mechanism of 4-Bromo-1-methyl-2-nitro-1h-imidazole as a radiosensitizer is believed to be the fixation of radiation-induced DNA damage in hypoxic cells. Upon exposure to ionizing radiation, DNA strands are broken, creating reactive radical species. In the absence of oxygen, these radicals can be chemically restored. However, the electron-affinic nature of the nitroimidazole allows it to accept an electron, becoming a radical anion itself, which can then react with and "fix" the DNA damage, rendering it irreparable and leading to cell death.
Caption: Postulated mechanism of 4-Bromo-1-methyl-2-nitro-1h-imidazole in radiosensitization.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 4-Bromo-1-methyl-2-nitro-1h-imidazole as a radiosensitizer.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the inherent toxicity of the compound on cancer cells under both normoxic and hypoxic conditions.
Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol:
Cell Seeding: Seed tumor cells (e.g., HeLa, A549, or relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Addition: Prepare a series of dilutions of 4-Bromo-1-methyl-2-nitro-1h-imidazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: For normoxic conditions, incubate the plates at 37°C in a 5% CO₂ incubator. For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Radiosensitization Assessment (Clonogenic Survival Assay)
This "gold standard" assay determines the ability of the compound to enhance radiation-induced cell killing by assessing the long-term reproductive viability of single cells.
Workflow:
Caption: Workflow for the in vitro radiosensitization (clonogenic survival) assay.
Protocol:
Cell Seeding: Plate a known number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates.
Compound Treatment and Hypoxia: After cells have attached (approximately 24 hours), replace the medium with fresh medium containing a non-toxic concentration of 4-Bromo-1-methyl-2-nitro-1h-imidazole (determined from the MTT assay). Induce hypoxia by placing the plates in a hypoxic chamber for 4-6 hours.
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source. A parallel set of plates without the compound should also be irradiated.
Colony Formation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days until visible colonies are formed.
Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
In Vivo Radiosensitization Assessment (Tumor Growth Delay Assay)
This assay evaluates the radiosensitizing effect of the compound in a living organism using a tumor xenograft model.
Workflow:
Caption: Workflow for the in vivo tumor growth delay assay.
Protocol:
Tumor Model: Implant a suitable tumor cell line (e.g., FaDu, HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
Tumor Growth: Allow the tumors to grow to a mean volume of 100-150 mm³.
Treatment Groups: Randomize the mice into four groups: (1) Vehicle control, (2) 4-Bromo-1-methyl-2-nitro-1h-imidazole alone, (3) Radiation alone, and (4) 4-Bromo-1-methyl-2-nitro-1h-imidazole plus radiation.
Drug Administration: Administer the compound (e.g., via intraperitoneal injection) at a predetermined dose.
Tumor Irradiation: At the time of expected peak tumor concentration of the drug, locally irradiate the tumors with a single dose of radiation (e.g., 10-15 Gy).
Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as a measure of toxicity.
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth delay, which is the time it takes for the tumors in the treated groups to reach a certain size (e.g., four times the initial volume) compared to the control group. The enhancement factor can be calculated from these delay times.
Quantitative Data Summary
Parameter
4-Bromo-1-methyl-2-nitro-1h-imidazole
Misonidazole (Reference)
Cell Line / Tumor Model
In Vitro Data
IC50 (Normoxia)
To be determined
~1-5 mM
e.g., HeLa, A549
IC50 (Hypoxia)
To be determined
~0.1-0.5 mM
e.g., HeLa, A549
Sensitizer Enhancement Ratio (SER) at 10% survival
To be determined
~1.5 - 2.5 at 1 mM
e.g., V79, EMT6
In Vivo Data
Maximum Tolerated Dose (MTD)
To be determined
~1 g/kg (mice)
e.g., Nude mice
Tumor Growth Delay (days)
To be determined
Varies with dose and model
e.g., FaDu, HCT116 xenografts
Enhancement Factor
To be determined
Varies with dose and model
e.g., FaDu, HCT116 xenografts
Conclusion and Future Directions
The provided application notes and protocols offer a robust framework for the comprehensive evaluation of 4-Bromo-1-methyl-2-nitro-1h-imidazole as a novel radiosensitizer. The key to advancing this compound lies in the systematic generation of quantitative in vitro and in vivo data. Future research should also focus on elucidating the specific DNA damage response pathways affected by this compound, its pharmacokinetic and pharmacodynamic properties, and its potential for synergistic effects with other cancer therapies. Through rigorous investigation, the full therapeutic potential of 4-Bromo-1-methyl-2-nitro-1h-imidazole in enhancing radiotherapy can be determined, potentially leading to improved outcomes for cancer patients.
Application of 4-Bromo-1-methyl-2-nitro-1H-imidazole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroimidazole derivatives have garnered significant attention in oncology due to their potential as hypoxia-selective cytotoxins and radiosens...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole derivatives have garnered significant attention in oncology due to their potential as hypoxia-selective cytotoxins and radiosensitizers. The hypoxic microenvironment of solid tumors presents a major challenge to conventional cancer therapies, contributing to treatment resistance and metastasis. Compounds like 4-Bromo-1-methyl-2-nitro-1H-imidazole are being investigated for their ability to be selectively activated under hypoxic conditions, leading to targeted cancer cell death while sparing healthy, well-oxygenated tissues. This document provides an overview of the potential applications, mechanisms of action, and experimental protocols relevant to the study of 4-Bromo-1-methyl-2-nitro-1H-imidazole in cancer research. While direct experimental data for this specific compound is limited in publicly available literature, the following information is synthesized from research on closely related nitroimidazole analogs.
Principle and Mechanism of Action
The anticancer potential of nitroimidazoles, including presumably 4-Bromo-1-methyl-2-nitro-1H-imidazole, is rooted in their bioreductive activation. Under normoxic conditions, the nitro group of the imidazole ring undergoes a single-electron reduction to a radical anion. This reaction is reversible in the presence of oxygen, which re-oxidizes the radical anion back to the parent compound, thus preventing toxicity in healthy tissues.[1]
In the hypoxic environment of tumors, the lack of oxygen allows for further reduction of the nitro radical anion to form highly reactive cytotoxic species, such as nitrosoimidazoles and hydroxylamines.[2] These reactive intermediates can induce cellular damage through various mechanisms, including:
DNA Damage: Covalent binding to DNA and other macromolecules, leading to strand breaks and inhibition of DNA replication.[3][4]
Protein Thiol Depletion: Depletion of intracellular glutathione and protein thiols, leading to oxidative stress.[2]
Induction of Apoptosis: Triggering programmed cell death pathways.[2]
This hypoxia-selective activation makes nitroimidazoles promising candidates for targeting solid tumors.
Potential Applications in Cancer Research
Based on the broader class of nitroimidazole compounds, 4-Bromo-1-methyl-2-nitro-1H-imidazole holds potential in the following areas:
Hypoxia-Selective Cytotoxin: As a standalone agent to specifically target and kill cancer cells in the hypoxic cores of solid tumors.
Radiosensitizer: To enhance the efficacy of radiotherapy. By depleting intracellular radioprotective thiols and "fixing" radiation-induced DNA damage, these compounds can increase the sensitivity of hypoxic tumor cells to radiation.[5]
Chemosensitizer: To potentiate the effects of conventional chemotherapeutic drugs, particularly alkylating agents, in the hypoxic tumor microenvironment.[6]
Diagnostic Imaging Agent: Derivatives of nitroimidazoles are used to image hypoxic regions in tumors, which can be crucial for treatment planning and prognosis.[7]
The following are generalized protocols for assessing the anticancer activity of a test compound like 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of the compound under normoxic and hypoxic conditions.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, 94% N2)
Standard incubator (normoxic conditions: ~21% O2, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a normoxic incubator.
Compound Treatment: Prepare serial dilutions of 4-Bromo-1-methyl-2-nitro-1H-imidazole in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
Incubation:
For hypoxic conditions , place one set of plates in a hypoxia chamber for 48-72 hours.
For normoxic conditions , place a parallel set of plates in a standard incubator for the same duration.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50/LC50 values using appropriate software. The hypoxic cytotoxicity ratio (HCR) can be calculated as IC50 (normoxia) / IC50 (hypoxia).
This assay assesses the ability of the compound to enhance the cell-killing effects of ionizing radiation.
Materials:
Cancer cell lines
Complete cell culture medium
4-Bromo-1-methyl-2-nitro-1H-imidazole
6-well plates
X-ray source
Hypoxia chamber
Crystal violet staining solution
Procedure:
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells, depending on the expected survival fraction) into 6-well plates and allow them to attach.
Compound Treatment and Hypoxia: Treat the cells with a non-toxic concentration of the compound (determined from the cytotoxicity assay) and place them in a hypoxia chamber for a few hours to induce hypoxia.
Irradiation: Irradiate the plates with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
Colony Formation: After irradiation, wash the cells with fresh medium and incubate under normoxic conditions for 7-14 days to allow for colony formation.
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).
Data Analysis: Calculate the surviving fraction for each radiation dose. Plot the surviving fraction versus the radiation dose on a log-linear scale to generate a cell survival curve. The sensitizer enhancement ratio (SER) can be calculated by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) with and without the compound.
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-1-methyl-2-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 4-B...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 4-Bromo-1-methyl-2-nitro-1H-imidazole. This compound serves as a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering a robust platform for the generation of diverse chemical libraries.
Introduction
4-Bromo-1-methyl-2-nitro-1H-imidazole is a key intermediate in medicinal chemistry due to the reactivity of the bromine atom at the C4 position, which allows for the introduction of a wide range of substituents.[1] The nitro group at the C2 position is a critical pharmacophore in many biologically active molecules, contributing to their mechanisms of action, often through bioreductive activation under hypoxic conditions.[2][3] Derivatives of nitroimidazoles have shown significant potential as anticancer and antimicrobial agents.[4][5]
Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
The starting material can be synthesized from 1-methyl-2-nitroimidazole via bromination.[6] A detailed three-step synthesis from 2-nitroimidazole has also been reported, involving protection of the imidazole nitrogen, bromination, and subsequent deprotection, providing a scalable route to the desired product.[7]
Application 1: Synthesis of 4-Aryl-1-methyl-2-nitro-1H-imidazole Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse libraries of 4-aryl-1-methyl-2-nitro-1H-imidazole derivatives. The following protocol is adapted from a similar procedure for a related chloro-nitroimidazole substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 4-Bromo-1-methyl-2-nitro-1H-imidazole (1.0 eq), the desired arylboronic acid (1.0-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-1-methyl-2-nitro-1H-imidazole derivative.
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 60-90%.
2
4-Methoxyphenylboronic acid
PdCl₂(dppf)
Cs₂CO₃
Toluene/H₂O
90
8
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.
3
3-Thienylboronic acid
Pd(PPh₃)₄
K₂CO₃
DME/H₂O
80
16
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 50-80%.
Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.
Application 2: Synthesis of 4-Amino-1-methyl-2-nitro-1H-imidazole Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. The following protocol is a proposed method based on procedures for the amination of other bromo-heterocycles.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) are combined. The tube is evacuated and backfilled with an inert gas. A solvent such as toluene or dioxane is added, followed by 4-Bromo-1-methyl-2-nitro-1H-imidazole (1.0 eq), the desired amine (1.2 eq), and a strong base such as NaOtBu (1.4 eq) or K₃PO₄ (2.0 eq). The reaction mixture is heated to 80-110°C and stirred for 4-24 hours. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 4-amino-1-methyl-2-nitro-1H-imidazole derivative.
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 50-85%.
2
Morpholine
Pd(OAc)₂ / BINAP
K₃PO₄
Dioxane
90
18
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 60-90%.
3
Benzylamine
Pd₂(dba)₃ / RuPhos
Cs₂CO₃
Toluene
110
6
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.
Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.
Application 3: Synthesis of 4-(Alkyl/Arylthio)-1-methyl-2-nitro-1H-imidazole Derivatives via Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group on the imidazole ring activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine atom by various nucleophiles, such as thiols, to form thioether derivatives.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Thiols
To a solution of 4-Bromo-1-methyl-2-nitro-1H-imidazole (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, is added the desired thiol (1.1 eq) and a base such as K₂CO₃ (1.5 eq) or Et₃N (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80°C for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 4-(alkyl/arylthio)-1-methyl-2-nitro-1H-imidazole.
Table 3: Representative Nucleophilic Aromatic Substitution Reactions with Thiols
Entry
Thiol
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Thiophenol
K₂CO₃
DMF
25
6
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 70-95%.
2
Ethanethiol
Et₃N
DMSO
50
4
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 65-90%.
3
2-Mercaptoethanol
K₂CO₃
DMF
25
8
Data not available for this specific substrate. Analogous reactions on similar substrates suggest yields in the range of 75-98%.
Note: The yields presented are estimates based on analogous reactions reported in the literature for similar substrates. Optimization of reaction conditions is recommended for each specific substrate.
Visualization of Synthetic Pathways and Biological Mechanisms
Diagram 1: Synthetic Workflow for Derivative Synthesis
Caption: General synthetic routes from 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Diagram 2: Proposed Anticancer Mechanism of Action
Caption: Hypothesized signaling pathway for nitroimidazole-based anticancer agents.
Conclusion
4-Bromo-1-methyl-2-nitro-1H-imidazole is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. The successful application of modern cross-coupling and substitution reactions enables the efficient generation of compound libraries for biological screening. Further investigation into the specific mechanisms of action of these derivatives will be crucial for their future development as clinical candidates.
Application Notes and Protocols: 4-Bromo-1-methyl-2-nitro-1H-imidazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a key intermediate in the synthesis of c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a key intermediate in the synthesis of complex organic molecules, particularly those with potential therapeutic applications. The strategic placement of the bromo, methyl, and nitro functionalities on the imidazole core allows for a diverse range of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery.
Introduction
4-Bromo-1-methyl-2-nitro-1H-imidazole is a functionalized heterocyclic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups:
A bromo group at the 4-position, which is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the formation of carbon-carbon bonds.
A nitro group at the 2-position, which acts as a strong electron-withdrawing group, activating the imidazole ring for nucleophilic aromatic substitution and influencing the regioselectivity of reactions. The nitro group is also a key pharmacophore in many antimicrobial and hypoxic cell-targeting anticancer agents.
A methyl group at the 1-position, which protects the imidazole nitrogen and enhances the solubility of the molecule in organic solvents.
This combination of functional groups allows for the strategic and sequential introduction of various substituents, leading to the construction of diverse molecular architectures with a wide range of biological activities. This document outlines key applications and provides detailed experimental protocols for the synthesis and derivatization of this important building block.
Key Applications
The primary application of 4-Bromo-1-methyl-2-nitro-1H-imidazole lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Antiparasitic Agents: The nitroimidazole scaffold is a well-established pharmacophore for treating infections caused by anaerobic bacteria and protozoa. 4-Bromo-1-methyl-2-nitro-1H-imidazole can be utilized in Suzuki-Miyaura coupling reactions to synthesize 4-aryl-1-methyl-2-nitroimidazoles, which have shown potent activity against parasites such as Entamoeba histolytica and Giardia intestinalis.[1]
Hypoxic Cell Radiosensitizers and Cytotoxins: The nitro group can be bioreductively activated under hypoxic conditions, which are characteristic of solid tumors. This leads to the formation of reactive radical species that can induce DNA damage and cell death. Consequently, derivatives of 4-Bromo-1-methyl-2-nitro-1H-imidazole are explored as agents to selectively target and destroy cancer cells in the low-oxygen tumor microenvironment.
Kinase Inhibitors: The imidazole core is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes 4-Bromo-1-methyl-2-nitro-1H-imidazole an attractive starting material for the synthesis of novel kinase inhibitor libraries.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
This protocol is based on the bromination of 1-methyl-2-nitroimidazole.[2]
Reaction Scheme:
Materials:
1-methyl-2-nitroimidazole
Bromine (Br₂)
Dioxane
Sodium bicarbonate (NaHCO₃) solution (saturated)
Dichloromethane (CH₂Cl₂)
Magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
Dissolve 1-methyl-2-nitroimidazole (1.0 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution in an ice bath.
Slowly add a solution of bromine (1.1 eq) in dioxane dropwise to the cooled solution over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-1-methyl-2-nitro-1H-imidazole as a solid.
Protocol 3: Nucleophilic Aromatic Substitution with a Thiol
This protocol describes the reaction of 4-Bromo-1-methyl-2-nitro-1H-imidazole with a thiol, such as cysteamine, leading to the displacement of the nitro group.[3]
Reaction Scheme:
Materials:
4-Bromo-1-methyl-2-nitro-1H-imidazole
Cysteamine hydrochloride (1.5 eq)
Triethylamine (2.0 eq)
Ethanol
Round-bottom flask
Magnetic stirrer
Reflux condenser
Procedure:
Suspend 4-Bromo-1-methyl-2-nitro-1H-imidazole (1.0 eq) and cysteamine hydrochloride (1.5 eq) in ethanol in a round-bottom flask.
Add triethylamine (2.0 eq) to the suspension.
Heat the mixture to reflux and maintain for 4-6 hours.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature.
Remove the solvent under reduced pressure.
Take up the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to obtain the desired product.
Application Notes and Protocols for Hypoxic Cell Studies with 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals Introduction Hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment of solid tumors and is implicated in tumor progressio...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a critical feature of the microenvironment of solid tumors and is implicated in tumor progression, metastasis, and resistance to therapy.[1] The study of cellular responses to hypoxia is therefore of paramount importance in cancer biology and drug development. 2-nitroimidazoles are a class of compounds that are bioreductively activated under hypoxic conditions, making them valuable tools for detecting and quantifying hypoxic cells.[1][2]
4-Bromo-1-methyl-2-nitro-1h-imidazole belongs to this class of hypoxia-selective markers. While specific experimental data for this particular compound is limited, its mechanism of action is expected to be analogous to other well-characterized 2-nitroimidazoles such as pimonidazole and EF5. This document provides detailed protocols and application notes for the use of 4-Bromo-1-methyl-2-nitro-1h-imidazole in hypoxic cell studies, based on established methodologies for similar compounds. It is crucial to note that the provided concentrations and incubation times are starting points and should be optimized for your specific cell type and experimental conditions.
Principle of Detection
The detection of hypoxia using 2-nitroimidazoles relies on their selective bioreduction in low-oxygen environments. In normoxic cells, the nitro group of 4-Bromo-1-methyl-2-nitro-1h-imidazole undergoes a one-electron reduction to a radical anion, which is rapidly re-oxidized by molecular oxygen, preventing further reaction. However, under hypoxic conditions (typically O₂ < 10 mmHg), the radical anion undergoes further reduction to form reactive intermediates, including nitroso and hydroxylamine derivatives. These highly reactive species form covalent adducts with cellular macromolecules, primarily proteins and thiols.[3] These adducts can then be detected using specific antibodies, allowing for the identification and quantification of hypoxic cells.
Signaling Pathway of 2-Nitroimidazole Activation in Hypoxia
Caption: Mechanism of 2-nitroimidazole activation and adduct formation in hypoxic cells.
Quantitative Data Summary
The following tables provide example data based on studies with the well-characterized 2-nitroimidazole, pimonidazole. These values should serve as a starting point for the optimization of experiments with 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Table 1: Recommended Starting Concentrations for In Vitro Studies
Application
Cell Type
Recommended Concentration Range (µM)
Incubation Time (hours)
Immunocytochemistry
Various Cancer Cell Lines
100 - 200
2 - 4
Flow Cytometry
Various Cancer Cell Lines
100 - 200
2 - 4
Table 2: Example of Hypoxia Induction and Detection Parameters
Parameter
Condition
Oxygen Level for Hypoxia
0.1% - 1% O₂
Incubation Temperature
37°C
Primary Antibody Dilution*
1:100 - 1:500
Secondary Antibody Dilution
1:500 - 1:1000
Positive Control
Cells treated with a known hypoxia-inducing agent (e.g., CoCl₂)
Negative Control
Cells incubated under normoxic conditions (21% O₂)
*Assuming the availability of a specific primary antibody for 4-Bromo-1-methyl-2-nitro-1h-imidazole adducts.
Experimental Protocols
Protocol 1: Immunocytochemical Detection of Hypoxic Cells
This protocol describes the detection of 4-Bromo-1-methyl-2-nitro-1h-imidazole adducts in cultured cells using immunofluorescence.
Materials:
4-Bromo-1-methyl-2-nitro-1h-imidazole
Cell culture medium
Sterile PBS
Fixation solution: 4% paraformaldehyde in PBS
Permeabilization solution: 0.25% Triton X-100 in PBS
Blocking buffer: 5% BSA in PBS with 0.1% Tween-20
Primary antibody against 4-Bromo-1-methyl-2-nitro-1h-imidazole adducts
Fluorescently labeled secondary antibody
Nuclear counterstain (e.g., DAPI)
Antifade mounting medium
Hypoxia chamber or incubator
Workflow for Immunocytochemistry:
Caption: Experimental workflow for immunocytochemical detection of hypoxic cells.
Procedure:
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
The next day, replace the medium with fresh medium containing 100-200 µM 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Place the cells in a hypoxic chamber or incubator (e.g., 1% O₂, 5% CO₂, 37°C) for 2-4 hours. As a negative control, incubate a parallel set of cells under normoxic conditions (21% O₂, 5% CO₂, 37°C).
After incubation, wash the cells three times with ice-cold PBS.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Wash the cells three times with PBS.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
Wash the cells three times with PBS.
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
The next day, wash the cells three times with PBS containing 0.1% Tween-20.
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.
Counterstain the nuclei with DAPI for 5 minutes.
Wash the cells twice with PBS.
Mount the coverslips onto glass slides using an antifade mounting medium.
Visualize the cells using a fluorescence microscope.
Protocol 2: Flow Cytometric Quantification of Hypoxic Cells
This protocol allows for the quantification of the hypoxic cell population.
Materials:
Same as Protocol 1, with the addition of:
Trypsin-EDTA
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole: A Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of pharmaceutical compounds are paramount. This document provides detailed application notes and protocols for...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of pharmaceutical compounds are paramount. This document provides detailed application notes and protocols for the analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole, a key intermediate in various synthetic processes. The following sections outline robust methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative overview of these powerful analytical techniques.
HPLC is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is presented here, which is a common and effective approach for the analysis of polar to moderately polar organic molecules like 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Application Note: HPLC Analysis
This method is designed for the routine quality control and purity assessment of 4-Bromo-1-methyl-2-nitro-1h-imidazole. The described reverse-phase HPLC method provides excellent resolution and sensitivity. The mobile phase composition can be adjusted to optimize the separation of any potential impurities. For mass spectrometric detection (LC-MS), it is advisable to replace the non-volatile buffer (e.g., phosphate) with a volatile alternative such as formic acid or ammonium acetate.[1]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
HPLC System: An Agilent 1200 series or equivalent, equipped with a UV-Vis detector.
Column: Symmetry shield RP18, 250 x 4.6 mm, 5 µm particle size.[2]
Software: OpenLab or equivalent chromatography data acquisition and processing software.
4-Bromo-1-methyl-2-nitro-1h-imidazole reference standard
3. Preparation of Solutions:
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer and methanol in a 70:30 (v/v) ratio.[2] The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen orthophosphate in water to a desired concentration and adjusting the pH with orthophosphoric acid.
Standard Solution: Accurately weigh a known amount of the 4-Bromo-1-methyl-2-nitro-1h-imidazole reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration. Further dilutions can be made to prepare working standard solutions.
Sample Solution: Prepare the sample by dissolving a known amount of the substance in the same solvent as the standard solution to achieve a concentration within the calibration range.
Identify the peak corresponding to 4-Bromo-1-methyl-2-nitro-1h-imidazole based on the retention time of the reference standard.
Quantify the analyte by comparing the peak area of the sample with that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds.
Application Note: GC-MS Analysis
This GC-MS method is intended for the identification and quantification of 4-Bromo-1-methyl-2-nitro-1h-imidazole, especially in complex matrices where high selectivity is required. The method can also be used for the identification of unknown impurities and degradation products. The provided temperature program is a starting point and may require optimization based on the specific instrument and column used.
Experimental Protocol: GC-MS
1. Instrumentation:
GC-MS System: A Thermo Scientific Triple Quadrupole GC-MS (Trace 1300, TSQ 8000 Triple Quadrupole MS) or equivalent.[3]
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Software: Xcalibur or equivalent software for instrument control, data acquisition, and processing.
2. Reagents and Materials:
Helium (Carrier gas, 99.999% purity)
Methanol or other suitable solvent (GC grade)
4-Bromo-1-methyl-2-nitro-1h-imidazole reference standard
3. Preparation of Solutions:
Standard Solution: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., methanol or ethyl acetate). Prepare working standards by serial dilution.
Sample Solution: Dissolve the sample in the same solvent as the standard to a concentration suitable for GC-MS analysis.
Ionization Mode: Electron Ionization (EI) at 70 eV
Scan Range: m/z 50-500
5. Data Analysis:
Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum.
Quantification can be performed using a calibration curve generated from the standard solutions, typically by monitoring a specific ion (Selected Ion Monitoring, SIM) for higher sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the two analytical methods. This data is for illustrative purposes and would need to be determined experimentally.
Parameter
HPLC-UV
GC-MS (SIM Mode)
Retention Time (min)
~11.25
~15-20 (variable)
Limit of Detection (LOD)
~0.1 µg/mL
~0.01 µg/mL
Limit of Quantitation (LOQ)
~0.3 µg/mL
~0.03 µg/mL
Linearity (r²)
>0.999
>0.998
Precision (%RSD)
< 2%
< 5%
Accuracy (% Recovery)
98-102%
95-105%
Visualizing the Analytical Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS analyses.
Caption: HPLC experimental workflow from sample preparation to data analysis.
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Application Notes and Protocols: Development of Antibacterial Agents using 4-Bromo-1-methyl-2-nitro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a scaffold f...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1-methyl-2-nitro-1H-imidazole as a scaffold for the development of novel antibacterial agents. This document outlines the proposed mechanism of action, synthetic strategies, and essential experimental procedures for evaluating the antibacterial efficacy and cytotoxicity of its derivatives.
Introduction
Nitroimidazole derivatives are a significant class of antimicrobial agents, primarily used against anaerobic bacteria and certain protozoa.[][2] Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of reactive cytotoxic intermediates that damage cellular components, including DNA.[][3][4][5][6] While 5-nitroimidazoles like metronidazole are well-established, the exploration of other isomers, such as 2-nitroimidazoles, presents an opportunity for the discovery of novel antibacterial agents with potentially improved properties, such as a broader spectrum of activity or efficacy against resistant strains.
4-Bromo-1-methyl-2-nitro-1H-imidazole is a key starting material for the synthesis of a variety of substituted imidazole derivatives. The bromine atom at the 4-position offers a reactive site for the introduction of diverse functional groups through cross-coupling reactions, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Proposed Mechanism of Action
The antibacterial activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole derivatives is hypothesized to follow the general mechanism of nitroaromatic compounds. Under the low redox potential conditions found in anaerobic and some microaerophilic bacteria, the nitro group is enzymatically reduced by nitroreductases to form a nitroso radical anion and other reactive nitrogen species.[][6] These reactive intermediates can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and ultimately cell death.[3][4][5]
Caption: Proposed mechanism of action for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Synthesis of Derivatives
The synthesis of novel antibacterial agents from 4-Bromo-1-methyl-2-nitro-1H-imidazole can be achieved through various organic reactions, with Suzuki-Miyaura cross-coupling being a prominent method for introducing aryl or heteroaryl substituents at the 4-position.
Caption: General workflow for the synthesis of 4-aryl derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
To a flame-dried round-bottom flask, add 4-Bromo-1-methyl-2-nitro-1H-imidazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
Add the palladium catalyst (0.05 eq) to the flask.
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1).
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient).
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Antibacterial Activity Assays
A systematic evaluation of the antibacterial properties of the synthesized compounds is crucial. The following protocols describe standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Experimental workflow for antibacterial screening.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Positive control antibiotic (e.g., Metronidazole, Ciprofloxacin)
Negative control (DMSO)
Procedure:
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add the bacterial inoculum to each well containing the serially diluted compounds.
Include a positive control (antibiotic), a negative control (broth with DMSO), and a growth control (broth with bacteria).
Incubate the plates at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
Incubate the MHA plates at 37 °C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
The quantitative data obtained from the antibacterial assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Bromo-1-methyl-2-nitro-1H-imidazole Derivatives
Compound ID
R-Group
MIC (µg/mL) vs. S. aureus (ATCC 29213)
MIC (µg/mL) vs. E. coli (ATCC 25922)
MIC (µg/mL) vs. B. fragilis (ATCC 25285)
Parent
Br
Data
Data
Data
Derivative 1
Phenyl
Data
Data
Data
Derivative 2
4-Fluorophenyl
Data
Data
Data
Derivative 3
2-Thienyl
Data
Data
Data
Metronidazole
-
Data
Data
Data
Ciprofloxacin
-
Data
Data
Data
Table 2: Minimum Bactericidal Concentration (MBC) of Selected Derivatives
Compound ID
MBC (µg/mL) vs. S. aureus (ATCC 29213)
MBC (µg/mL) vs. E. coli (ATCC 25922)
MBC (µg/mL) vs. B. fragilis (ATCC 25285)
Derivative 1
Data
Data
Data
Derivative 2
Data
Data
Data
Metronidazole
Data
Data
Data
Cytotoxicity Assay
It is essential to evaluate the toxicity of the synthesized compounds against mammalian cells to assess their potential for therapeutic use.
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
Add MTT solution to each well and incubate for 4 hours at 37 °C.
Remove the medium and add DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: Cytotoxicity (IC₅₀) of 4-Bromo-1-methyl-2-nitro-1H-imidazole Derivatives
Compound ID
IC₅₀ (µM) on HEK293 cells
Selectivity Index (S. aureus) (IC₅₀ / MIC)
Parent
Data
Data
Derivative 1
Data
Data
Derivative 2
Data
Data
Derivative 3
Data
Data
Doxorubicin
Data
Data
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the synthesis and evaluation of novel antibacterial agents derived from 4-Bromo-1-methyl-2-nitro-1H-imidazole. By systematically applying these methodologies, researchers can effectively explore the chemical space around this scaffold and identify lead compounds with potent and selective antibacterial activity. Further in vivo studies will be necessary to validate the therapeutic potential of the most promising candidates.
Monitoring Reactions of 4-Bromo-1-methyl-2-nitro-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for monitoring chemical reactions involving 4-Bromo-1-methyl-2-nitro-1H-imidazole. This key...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring chemical reactions involving 4-Bromo-1-methyl-2-nitro-1H-imidazole. This key intermediate is crucial in the synthesis of various pharmacologically active compounds. Accurate reaction monitoring is essential for optimizing reaction conditions, maximizing yield, and ensuring product purity. The following techniques are covered: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.
Application Note:
For the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole, typically through the bromination of 1-methyl-2-nitroimidazole, TLC can be used to track the consumption of the starting material and the formation of the brominated product. The difference in polarity between the starting material and the product allows for their separation on a TLC plate.
Experimental Protocol:
Materials:
Silica gel TLC plates (e.g., Merck Silica Gel 60 F254)
Developing chamber
Mobile Phase: Ethyl acetate/Light petroleum (1:4, v/v)[1]
UV lamp (254 nm)
Capillary tubes for spotting
Procedure:
Prepare the developing chamber by pouring the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. It is also advisable to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
Once the solvent front has reached a sufficient height, remove the plate and mark the solvent front.
Visualize the spots under a UV lamp. The starting material (1-methyl-2-nitroimidazole) and the product (4-Bromo-1-methyl-2-nitro-1H-imidazole) will appear as dark spots.
Calculate the Retention Factor (Rf) for each spot to monitor the progress. The product is expected to have a different Rf value than the starting material.
Data Presentation:
Compound
Expected Rf Value (approx.)
1-methyl-2-nitroimidazole (Starting Material)
Lower Rf
4-Bromo-1-methyl-2-nitro-1H-imidazole (Product)
Higher Rf
Note: Rf values are dependent on the specific conditions (plate, solvent, temperature) and should be determined experimentally.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis of reaction mixtures, providing information on the concentration of reactants, products, and byproducts over time.
Application Note:
A reverse-phase HPLC method can be developed to monitor the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole. This allows for the precise determination of conversion, yield, and purity throughout the reaction. The method can be adapted from general procedures for other nitroimidazole compounds.[2][3]
Experimental Protocol:
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid can be added to the mobile phase.[2]
Flow Rate: 1.0 mL/min.
Detection: UV at 320 nm (based on the typical absorption maximum for nitroimidazoles).[4]
Injection Volume: 10 µL.
Procedure:
Prepare a series of standard solutions of the starting material and the purified product at known concentrations to create a calibration curve.
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
Dilute the aliquot with the mobile phase to a suitable concentration.
Filter the diluted sample through a 0.45 µm syringe filter.
Inject the sample into the HPLC system.
Record the chromatogram and integrate the peak areas for the starting material and the product.
Use the calibration curve to determine the concentration of each component and calculate the reaction conversion and product yield.
Data Presentation:
Time (min)
Starting Material Peak Area
Product Peak Area
% Conversion
0
X
0
0
30
Y
A
Calculated
60
Z
B
Calculated
120
...
...
...
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring to determine the relative concentrations of reactants and products.
Application Note:
¹H NMR is particularly useful for monitoring the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole. The disappearance of the proton signal of the starting material at the C4 or C5 position and the appearance of a new signal for the proton at the C5 position of the product can be tracked.
Experimental Protocol:
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher).
NMR tubes.
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Procedure:
Acquire a ¹H NMR spectrum of the starting material (1-methyl-2-nitroimidazole) to identify the chemical shifts of its protons.
Acquire a ¹H NMR spectrum of the purified product (4-Bromo-1-methyl-2-nitro-1H-imidazole) to identify the chemical shifts of its protons.
To monitor the reaction, withdraw an aliquot from the reaction mixture at different time intervals.
Remove the solvent under reduced pressure and dissolve the residue in a deuterated solvent.
Acquire a ¹H NMR spectrum of the sample.
Integrate the signals corresponding to a characteristic proton of the starting material and the product. The ratio of these integrals will give the relative amounts of the two species.
Data Presentation:
Compound
Proton
Expected ¹H Chemical Shift (δ, ppm) in DMSO-d₆ (approx.)
1-methyl-2-nitroimidazole (Starting Material)
H-4/H-5
~7.2-7.8 (two signals)
4-Bromo-1-methyl-2-nitro-1H-imidazole (Product)
H-5
~8.0-8.5 (one signal)
N-CH₃
~3.8-4.0
Note: The exact chemical shifts can vary depending on the solvent and other factors. A ¹H NMR spectrum of 4-bromo-2-nitro-1H-imidazole shows a singlet at 7.76 ppm in DMSO.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving chromophoric species like nitroimidazoles.
Application Note:
Nitroimidazole derivatives typically exhibit a strong UV absorbance around 320-325 nm.[4] If the starting material and product have sufficiently different molar absorptivities at this wavelength, the change in absorbance can be used to follow the reaction progress. This method is particularly useful for determining reaction rates.
Experimental Protocol:
Instrumentation:
UV-Vis Spectrophotometer.
Quartz cuvettes.
Procedure:
Determine the wavelength of maximum absorbance (λ_max) for both the starting material and the product.
Choose a monitoring wavelength where the difference in absorbance between the reactant and product is significant.
At time zero, mix the reactants directly in a cuvette or withdraw an initial sample, dilute it appropriately, and measure its absorbance.
Record the absorbance at regular time intervals as the reaction proceeds.
Plot absorbance versus time. The resulting curve can be used to determine the reaction kinetics (e.g., first-order, second-order).
Data Presentation:
Time (s)
Absorbance at λ_max
0
A₀
60
A₁
120
A₂
...
...
Visualizations
Caption: Workflow for monitoring chemical reactions.
Caption: HPLC analysis workflow for reaction monitoring.
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole in Drug Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the large-scale synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a critical intermediate in the development of pharmaceutical agents. The protocols outlined are based on established chemical principles for nitroimidazole synthesis and are intended for use in a professional research and development or manufacturing setting.
Introduction
4-Bromo-1-methyl-2-nitro-1H-imidazole is a key building block in the synthesis of a variety of biologically active compounds.[1] Its structural features, including the nitro group and the bromine atom, make it a versatile precursor for creating more complex molecules with potential therapeutic applications, particularly in the fields of infectious diseases and oncology.[1] Nitroimidazole-based drugs, such as the anti-tuberculosis agents Delamanid and Pretomanid, have demonstrated the clinical importance of this chemical class. The synthesis of these drugs often relies on intermediates like 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Proposed Large-Scale Synthetic Workflow
The following diagram outlines a proposed three-step workflow for the large-scale synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole, commencing from the readily available starting material, 1-methyl-2-nitro-1H-imidazole.
Caption: Proposed workflow for the large-scale synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Experimental Protocols
The following protocols are designed for large-scale production and should be adapted and optimized based on the specific equipment and safety infrastructure available.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1-methyl-2-nitro-1H-imidazole
>98%
Commercially Available
Starting material
N-Bromosuccinimide (NBS)
Reagent Grade
Commercially Available
Brominating agent
Acetonitrile (ACN)
Anhydrous
Commercially Available
Solvent
Sodium Thiosulfate
Technical Grade
Commercially Available
Quenching agent
Ethyl Acetate (EtOAc)
Technical Grade
Commercially Available
Extraction solvent
Brine (saturated NaCl solution)
N/A
Prepared in-house
For washing
Anhydrous Sodium Sulfate
Technical Grade
Commercially Available
Drying agent
Protocol for Large-Scale Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
Step 1: Bromination
In a suitable, clean, and dry glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 1-methyl-2-nitro-1H-imidazole (1.0 eq) and acetonitrile (10 L/kg of starting material).
Stir the mixture at room temperature (20-25 °C) to obtain a clear solution.
Cool the reaction mixture to 0-5 °C using a suitable cooling bath.
In a separate vessel, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetonitrile (5 L/kg of NBS).
Slowly add the NBS solution to the reaction mixture via the addition funnel over a period of 2-3 hours, maintaining the internal temperature at 0-5 °C.
After the complete addition of NBS, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
Step 2: Work-up and Isolation
Once the reaction is deemed complete, quench the reaction by the slow addition of a 10% aqueous solution of sodium thiosulfate at 0-5 °C.
Allow the temperature of the mixture to rise to room temperature.
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 L/kg of starting material).
Combine the organic layers and wash with water followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
The crude 4-Bromo-1-methyl-2-nitro-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.
Dry the purified product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
Quantitative Data
The following table summarizes the expected quantitative data for the large-scale synthesis based on related literature. Actual results may vary depending on the specific reaction conditions and scale.
Parameter
Value
Reference/Note
Inputs
1-methyl-2-nitro-1H-imidazole
10.0 kg (78.7 mol)
Starting Material
N-Bromosuccinimide (NBS)
14.7 kg (82.6 mol)
1.05 eq
Acetonitrile
~175 L
Solvent
Reaction Conditions
Temperature
0-5 °C
For bromination
Reaction Time
4-6 hours
Includes addition and stirring
Outputs
Expected Yield (after purification)
12.0 - 14.5 kg
73-88%
Purity (by HPLC)
>98%
Application in Drug Development: Synthesis of Nitroimidazole-Based Therapeutics
4-Bromo-1-methyl-2-nitro-1H-imidazole is a valuable intermediate for the synthesis of nitroimidazole-based drugs. The bromine atom at the 4-position serves as a versatile handle for introducing various side chains through nucleophilic substitution or cross-coupling reactions, while the nitro group is often essential for the biological activity of the final drug molecule.
The diagram below illustrates the role of a bromo-nitroimidazole intermediate in the synthesis of advanced drug candidates.
Caption: Role of 4-Bromo-1-methyl-2-nitro-1H-imidazole in drug synthesis.
Safety Considerations
Handling of Reagents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Exotherm: The bromination reaction can be exothermic. Strict temperature control is crucial to prevent runaway reactions.
Solvent Hazards: Acetonitrile and ethyl acetate are flammable solvents. All operations should be conducted in an area free from ignition sources.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Disclaimer: These protocols are intended for informational purposes only and should be carried out by trained professionals in a suitable laboratory or manufacturing environment. All procedures should be thoroughly evaluated for safety and scalability before implementation.
Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacter...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. The bioactivity of these compounds is intrinsically linked to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in many pathological environments such as solid tumors and anaerobic bacterial infections. This process generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion, which can induce cellular damage by interacting with biomolecules like DNA and proteins.
The scaffold of 4-Bromo-1-methyl-2-nitro-1H-imidazole presents a versatile platform for the development of novel therapeutic agents. The bromine atom at the 4-position and the activated 5-position offer opportunities for strategic derivatization to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its pharmacokinetic profile and enhancing its biological efficacy and selectivity. These modifications can lead to the discovery of new drug candidates with improved potency and reduced off-target toxicity.
This document provides detailed application notes and protocols for the derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole and the subsequent evaluation of the biological activity of its derivatives.
Derivatization Strategies
The primary strategy for the derivatization of 4-bromo-1-methyl-2-nitro-1H-imidazole involves nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group at the 2-position activates the imidazole ring, making the 5-position susceptible to attack by strong nucleophiles.
A general workflow for this derivatization is outlined below:
Caption: General workflow for the derivatization and bio-evaluation of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Experimental Protocol: General Procedure for Nucleophilic Substitution at the 5-Position
This protocol is adapted from the findings of Palmer and Denny (1989), which suggest that strong carbon and nitrogen nucleophiles react with 1-alkyl-4-bromo-2-nitroimidazoles to yield substitution products at the 5-position.
Materials:
4-Bromo-1-methyl-2-nitro-1H-imidazole
Anhydrous tetrahydrofuran (THF)
Nucleophile (e.g., Butyllithium, sodium thiophenolate, or a primary/secondary amine)
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Dissolve 4-Bromo-1-methyl-2-nitro-1H-imidazole (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to a low temperature (typically -78 °C to -30 °C), depending on the reactivity of the nucleophile.
Slowly add the nucleophile (1-1.2 equivalents) to the stirred solution.
Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of a suitable quenching agent.
Allow the mixture to warm to room temperature.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 5-substituted-4-bromo-1-methyl-2-nitroimidazole derivative.
Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Bioactivity Evaluation
The synthesized derivatives should be screened for their biological activities, primarily focusing on antimicrobial and anticancer properties, which are characteristic of nitroimidazole compounds.
Antimicrobial Activity
The antimicrobial activity of the derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Table 1: Illustrative Antimicrobial Activity of Analogous Nitroimidazole Derivatives
The anticancer potential of the synthesized compounds can be evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Illustrative Anticancer Activity of Analogous Nitroimidazole Derivatives
The biological activity of nitroimidazoles is primarily attributed to the reductive metabolism of the nitro group in hypoxic environments. This bioactivation leads to the formation of cytotoxic species that can damage cellular macromolecules.
Caption: Generalized mechanism of action for nitroimidazole derivatives under hypoxic conditions.
The derivatization at the 5-position of the 4-bromo-1-methyl-2-nitro-1H-imidazole scaffold can influence several aspects of this mechanism:
Redox Potential: The electronic nature of the substituent at the 5-position can alter the reduction potential of the nitro group, thereby affecting the rate and extent of its bioactivation.
Cellular Uptake: Modifications can change the lipophilicity and polarity of the molecule, influencing its ability to cross cell membranes and accumulate within the target cells.
Target Interaction: The introduced functional groups may themselves interact with specific biological targets, potentially leading to a dual mechanism of action or altered target specificity.
Conclusion
The derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole offers a promising avenue for the discovery of novel therapeutic agents with enhanced bioactivity. By employing nucleophilic substitution reactions to introduce a variety of functional groups at the 5-position, researchers can systematically explore the structure-activity relationships of this scaffold. The protocols and application notes provided herein offer a framework for the synthesis and evaluation of these new chemical entities, with the ultimate goal of identifying lead compounds for further drug development. Careful characterization and comprehensive biological screening are essential to unlock the full therapeutic potential of this versatile class of compounds.
Application Notes and Protocols: Cytotoxicity of 4-Bromo-1-methyl-2-nitro-1h-imidazole
Audience: Researchers, scientists, and drug development professionals. Introduction 4-Bromo-1-methyl-2-nitro-1h-imidazole is a nitroimidazole derivative.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1-methyl-2-nitro-1h-imidazole is a nitroimidazole derivative. The nitroimidazole scaffold is of significant interest in drug discovery, forming the basis of various therapeutic agents.[1] Compounds in this class are known to be prodrugs that undergo reductive activation under hypoxic (low oxygen) conditions, a state often found in solid tumors and anaerobic infections.[2][3] This activation leads to the formation of reactive intermediates that can induce cellular damage, making them selectively toxic to cells in these environments.[4][5] Assessing the cytotoxicity of new nitroimidazole derivatives is a critical step in evaluating their therapeutic potential.
This document provides a detailed protocol for determining the in vitro cytotoxicity of 4-Bromo-1-methyl-2-nitro-1h-imidazole using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells as an indicator of their viability.[6][7]
Mechanism of Action: Reductive Activation of Nitroimidazoles
The cytotoxic effect of nitroimidazole compounds is primarily dependent on the reduction of their nitro group. In hypoxic cells, cellular nitroreductases transfer electrons to the nitroimidazole, creating a reactive nitro radical anion. This radical can interact with intracellular macromolecules like DNA and proteins, leading to strand breakage and cellular stress, which ultimately triggers cell death.[3][4] In well-oxygenated (normoxic) cells, molecular oxygen rapidly re-oxidizes the radical anion back to its parent form, preventing the accumulation of toxic intermediates and rendering the compound largely inactive.[2][8] This selective activation is a key feature of their potential use as targeted therapeutic agents.
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the synthesis of three major active pharmaceutical ingredients (APIs): Imatinib, Ibuprofen,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of three major active pharmaceutical ingredients (APIs): Imatinib, Ibuprofen, and Sitagliptin. The methodologies highlighted leverage modern synthetic strategies, including continuous flow chemistry and biocatalysis, which offer significant advantages in terms of efficiency, safety, and sustainability over traditional batch methods.
Imatinib: Continuous Flow Synthesis
Application Note: Imatinib, the active ingredient in Gleevec®, is a life-saving medication for chronic myeloid leukemia (CML). Its synthesis can be efficiently achieved using a modular continuous flow approach. This method allows for the rapid and controlled synthesis of Imatinib through a three-step sequence, minimizing manual handling and intermediate purification steps, which are often required in batch synthesis. The continuous flow setup enhances safety and reproducibility, making it an attractive method for pharmaceutical manufacturing.
Signaling Pathway: Imatinib functions as a targeted therapy by inhibiting the Bcr-Abl tyrosine kinase. In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates. This blockage of signal transduction ultimately induces apoptosis in the cancerous cells.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-1-m...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-1-methyl-2-nitro-1H-imidazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: nitration of 1-methylimidazole to 1-methyl-2-nitroimidazole, followed by the bromination of this intermediate.
Issue 1: Low Yield in the Nitration of 1-Methylimidazole
Question: My nitration of 1-methylimidazole results in a low yield of the desired 1-methyl-2-nitroimidazole and a mixture of other nitrated products. How can I improve the selectivity for the 2-nitro isomer?
Answer: The nitration of 1-methylimidazole can indeed produce a mixture of isomers (1-methyl-4-nitroimidazole and 1-methyl-5-nitroimidazole) and over-nitrated products (dinitro and trinitro derivatives). To enhance the yield of 1-methyl-2-nitroimidazole, consider the following:
Temperature Control: This reaction is highly exothermic. Maintaining a low and consistent temperature is crucial to prevent over-nitration and decomposition. A step-wise increase in temperature after the initial addition of reagents may improve yields.
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized.
Controlled Addition: Slow, dropwise addition of the nitrating agent to the 1-methylimidazole solution (or vice versa, depending on the protocol) with vigorous stirring ensures even heat distribution and minimizes localized areas of high concentration, which can lead to side reactions.
Inhibitors: In some industrial processes, the reaction product itself is used as an inhibitor to control the reaction rate and prevent runaway reactions[1].
Issue 2: Poor Regioselectivity in the Bromination Step
Question: The bromination of 1-methyl-2-nitroimidazole is producing a significant amount of the 5-bromo isomer and 4,5-dibromo-1-methyl-2-nitroimidazole, making purification difficult and lowering the yield of the desired 4-bromo product. What can I do to improve the regioselectivity?
Answer: This is a common challenge in this synthesis. The formation of the 5-bromo isomer and dibrominated byproducts is a known issue. The key to improving the yield of the 4-bromo isomer lies in controlling the reaction kinetics:
Solvent Choice: The solvent plays a pivotal role in regioselectivity. Bromination in aqueous solutions tends to be rapid and leads to the formation of the 4,5-dibromo derivative[2]. Using a less polar, aprotic solvent like dioxane can slow down the reaction, allowing for better control and favoring the formation of the monobrominated products[2]. In dioxane, a 4:1 ratio of 4-bromo to 5-bromo isomer has been reported[2].
Brominating Agent: While elemental bromine is commonly used, N-bromosuccinimide (NBS) can also be employed as a brominating agent and may offer different selectivity profiles depending on the reaction conditions.
Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is essential. Using a slight excess may push the reaction to completion, but a large excess will favor the formation of the dibrominated product. It is recommended to start with a 1:1 molar ratio of 1-methyl-2-nitroimidazole to the brominating agent.
Issue 3: Difficulty in Purifying 4-Bromo-1-methyl-2-nitro-1H-imidazole
Question: I am struggling to separate the 4-bromo isomer from the 5-bromo isomer and other byproducts. What are the recommended purification techniques?
Answer: The separation of closely related isomers can be challenging. The following methods can be employed for purification:
Column Chromatography: This is the most effective method for separating the 4-bromo and 5-bromo isomers. A silica gel column with a suitable eluent system, such as a mixture of ethyl acetate and hexane, can provide good separation.
Recrystallization: If the isomeric ratio is highly in favor of the 4-bromo product, recrystallization from an appropriate solvent system may be effective in enriching the desired isomer. However, this may not be sufficient to remove all of the 5-bromo impurity.
Spectroscopic Analysis: It is crucial to characterize the purified product and the isomeric byproducts using techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and assess the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole?
A1: The overall yield can vary significantly depending on the optimization of both the nitration and bromination steps. While specific overall yields are not always reported in a single publication, the bromination of 1-methyl-2-nitroimidazole in dioxane can yield a mixture of 4-bromo and 5-bromo isomers with a combined yield of around 70%[2]. The subsequent purification will then determine the final isolated yield of the pure 4-bromo isomer.
Q2: What is the optimal order of steps: nitration followed by bromination, or bromination followed by nitration?
A2: The most commonly reported and seemingly more successful route is the nitration of 1-methylimidazole to 1-methyl-2-nitroimidazole, followed by bromination. Attempting to nitrate a brominated imidazole can be challenging and may lead to a different regioselectivity or undesired side reactions.
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are essential:
Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Use a blast shield, and ensure adequate cooling and slow addition of reagents.
Bromine: Bromine is a highly corrosive and toxic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Solvents: The organic solvents used in this synthesis are flammable. Avoid open flames and work in a well-ventilated area.
Data Presentation
Table 1: Comparison of Bromination Conditions for 1-Methyl-2-nitroimidazole
Protocol 1: Synthesis of 1-Methyl-2-nitroimidazole (Illustrative)
This is a general protocol and should be optimized for specific laboratory conditions.
To a stirred and cooled solution of 1-methylimidazole in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid at a temperature below 10°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for several hours, monitoring the reaction by TLC.
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 1-methyl-2-nitroimidazole.
Protocol 2: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
Adapted from Farah & McClelland, Can. J. Chem. 71, 427 (1993)[2]
Dissolve 1-methyl-2-nitroimidazole (0.5 g) in 70 mL of 1,4-dioxane.
With vigorous stirring, add 1 mL of bromine to the solution.
Allow the mixture to stand at room temperature. The progress of the reaction can be monitored by withdrawing small aliquots, evaporating the solvent, and analyzing by 1H NMR.
After the starting material is consumed (which may take several days), evaporate the excess bromine and solvent under reduced pressure.
To ensure complete removal of bromine, the resulting oil can be redissolved in fresh dioxane and re-evaporated.
The resulting mixture of 4-bromo- and 5-bromo-1-methyl-2-nitroimidazole can be separated by column chromatography on silica gel using an eluent such as a 1:2 mixture of ethyl acetate and n-hexane.
Visualizations
Caption: Synthetic pathway for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Caption: Troubleshooting workflow for synthesis optimization.
purification challenges with 4-Bromo-1-methyl-2-nitro-1h-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-2-nitro-1h-imidazole. Troublesh...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Troubleshooting Guide
Issue 1: Low Purity After Synthesis
Question: My crude 4-Bromo-1-methyl-2-nitro-1h-imidazole shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize them?
Answer:
The most common impurities in the synthesis of 4-Bromo-1-methyl-2-nitro-1h-imidazole arise from non-selective bromination of the precursor, 1-methyl-2-nitro-1h-imidazole.
Potential Impurities:
5-Bromo-1-methyl-2-nitro-1h-imidazole (Isomer): This is the most common isomeric impurity. The electronic properties of the imidazole ring can direct bromination to both the 4 and 5 positions.
4,5-Dibromo-1-methyl-2-nitro-1h-imidazole (Di-brominated byproduct): Excess brominating agent or harsh reaction conditions can lead to the formation of this di-substituted impurity.
Unreacted 1-methyl-2-nitro-1h-imidazole (Starting material): Incomplete reaction will result in the presence of the starting material.
Strategies to Minimize Impurities during Synthesis:
Control of Reaction Conditions: The choice of solvent can influence the regioselectivity of the bromination. Using a less polar solvent like dioxane has been reported to favor the formation of the desired 4-bromo isomer over the 5-bromo isomer, sometimes achieving a ratio of up to 4:1.
Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS) to be stoichiometric or in slight excess to minimize the formation of the di-brominated byproduct.
Temperature Control: Perform the bromination at a controlled, and typically low, temperature to reduce the rate of side reactions.
Issue 2: Difficulty in Separating Isomers
Question: I am struggling to separate the 4-bromo and 5-bromo isomers using column chromatography. What conditions do you recommend?
Answer:
The separation of these isomers can be challenging due to their similar polarities. Here are some recommendations for optimizing your column chromatography protocol:
Recommended Column Chromatography Conditions:
Parameter
Recommendation
Rationale
Stationary Phase
Silica gel (60-120 mesh or 230-400 mesh)
Standard choice for this type of separation. Finer mesh size can improve resolution.
Eluent System
Hexane/Ethyl Acetate gradient
Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
Dichloromethane/Methanol gradient
An alternative system if the hexane/ethyl acetate system fails to provide adequate separation.
Gradient Elution
A shallow gradient is recommended.
This will allow for better separation of closely eluting compounds.
Column Loading
Do not overload the column.
A general rule is to load 1-5% of the silica gel weight with the crude mixture.
Fraction Collection
Collect small fractions.
This increases the likelihood of isolating pure fractions of each isomer.
TLC Monitoring
Monitor fractions carefully by TLC.
Use a suitable developing system and a UV lamp to visualize the spots.
Troubleshooting Tips:
If the isomers are still not separating, consider using a different stationary phase, such as alumina.
Preparative Thin-Layer Chromatography (Prep-TLC) can be an effective, albeit lower-throughput, alternative for separating stubborn isomers.
Issue 3: Product Decomposition During Purification
Question: I am observing degradation of my 4-Bromo-1-methyl-2-nitro-1h-imidazole during purification. How can I prevent this?
Answer:
Nitroimidazole derivatives can be sensitive to certain conditions. Here are some factors to consider to minimize decomposition:
Light Sensitivity: Protect the compound from direct light, as some nitro compounds are photolabile. Use amber-colored vials and cover chromatography columns with aluminum foil.
pH Stability: Avoid strongly acidic or basic conditions during workup and purification. While some synthetic steps may require acidic or basic reagents, ensure the final product is neutralized and handled in neutral conditions.
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided. If heating is necessary for recrystallization, use the minimum temperature required to dissolve the compound and cool it down promptly.
Incompatible Materials: Avoid contact with strong oxidizing or reducing agents, as these can react with the nitro group or the bromine atom.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for purifying crude 4-Bromo-1-methyl-2-nitro-1h-imidazole?
A1: A combination of column chromatography followed by recrystallization is often the most effective approach. Column chromatography is used to separate the isomeric and di-brominated impurities, while recrystallization is excellent for removing minor impurities and obtaining a highly crystalline final product.
Q2: What is a good solvent system for the recrystallization of 4-Bromo-1-methyl-2-nitro-1h-imidazole?
A2: While specific data for this exact compound is limited, a common approach for similar compounds is to use a binary solvent system. Good starting points for solvent screening include:
Ethanol/Water
Isopropanol/Water
Ethyl Acetate/Hexane
The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of isomers.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: What are the known biological activities of 4-Bromo-1-methyl-2-nitro-1h-imidazole?
A4: While specific studies on this compound are limited, nitroimidazole derivatives are a well-known class of compounds with a broad range of biological activities. They are most notably used as antimicrobial agents against anaerobic bacteria and protozoa. Some nitroimidazoles have also been investigated as potential anticancer agents, particularly for their ability to target hypoxic tumor cells. The biological activity is generally attributed to the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive cytotoxic species.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of crude 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Materials:
Crude 4-Bromo-1-methyl-2-nitro-1h-imidazole
Silica gel (230-400 mesh)
Hexane (HPLC grade)
Ethyl Acetate (HPLC grade)
Glass chromatography column
Fraction collection tubes
TLC plates, chamber, and UV lamp
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry, adsorbed sample to the top of the packed column.
Elution: Begin eluting with 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).
Fraction Collection: Collect fractions of a consistent volume.
TLC Analysis: Monitor the collected fractions by TLC using a hexane/ethyl acetate (e.g., 80:20) developing system. Visualize the spots under a UV lamp.
Pooling and Evaporation: Combine the fractions containing the pure desired product and evaporate the solvent under reduced pressure.
Visualizations
Troubleshooting
Technical Support Center: Bromination of 1-methyl-2-nitroimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-2-nitroimidazole....
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methyl-2-nitroimidazole. Our aim is to help you navigate and troubleshoot potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 1-methyl-2-nitroimidazole, focusing on the identification and mitigation of side reactions.
Problem 1: Low yield of the desired 4-bromo-1-methyl-2-nitroimidazole and formation of a significant amount of a dibrominated byproduct.
Possible Cause: The primary cause of this issue is over-bromination, which leads to the formation of 4,5-dibromo-1-methyl-2-nitroimidazole. This is particularly prevalent when using highly reactive brominating conditions.
Troubleshooting Steps:
Solvent Selection: If you are using water as a solvent with elemental bromine (Br₂), this combination is known to cause rapid and often uncontrollable dibromination.[1] Consider switching to a less polar aprotic solvent like dioxane. Bromination in dioxane is slower and allows for better control over the reaction, favoring the formation of monobrominated products.[1]
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. Use of an excess of bromine will significantly increase the formation of the dibrominated product. Aim for a 1:1 molar ratio of 1-methyl-2-nitroimidazole to the brominating agent.
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.
Problem 2: Presence of an isomeric byproduct in the reaction mixture.
Possible Cause: The bromination of 1-methyl-2-nitroimidazole can yield two isomeric monobrominated products: the desired 4-bromo-1-methyl-2-nitroimidazole and the 5-bromo-1-methyl-2-nitroimidazole isomer.
Troubleshooting Steps:
Solvent System: The choice of solvent can influence the isomer ratio. For instance, conducting the bromination with bromine in dioxane has been reported to yield a mixture of 4-bromo and 5-bromo isomers in a 4:1 ratio.[1] While this may not completely eliminate the formation of the 5-bromo isomer, it favors the desired 4-bromo product.
Purification: The two isomers will likely have different physical properties. Utilize chromatographic techniques such as column chromatography or preparative HPLC for efficient separation. Careful selection of the mobile phase will be crucial for achieving good resolution.
Problem 3: Formation of unexpected byproducts or degradation of the product.
Possible Cause: Under certain conditions, subsequent reactions can occur after the initial bromination. These can include nucleophilic substitution of the nitro group or protodebromination.
Troubleshooting Steps:
Nucleophilic Substitution: If your reaction mixture contains nucleophiles (e.g., from additives or impurities), they may displace the nitro group of your brominated product. Ensure all reagents and solvents are pure and free from strong nucleophiles.
Protodebromination: Refluxing the brominated product in water can lead to the removal of the bromine atom (protodebromination).[1] Avoid prolonged heating in aqueous media during workup or purification steps.
Reaction with Solvents: Be mindful of the reactivity of your chosen solvent. For example, while dioxane is useful for controlling the reaction, ensure it is peroxide-free, as peroxides can initiate radical side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the bromination of 1-methyl-2-nitroimidazole?
A1: The most common side reaction is the formation of the dibrominated product, 4,5-dibromo-1-methyl-2-nitroimidazole.[1] This is especially problematic when using reactive brominating conditions, such as bromine in water.
Q2: How can I control the formation of the dibrominated byproduct?
A2: To control dibromination, it is recommended to use a less polar aprotic solvent like dioxane instead of water when using elemental bromine.[1] This slows down the reaction, allowing for better control. Additionally, careful control of the stoichiometry of the brominating agent (ideally a 1:1 molar ratio) and monitoring the reaction progress to stop it once the starting material is consumed are crucial.
Q3: I am observing two monobrominated isomers. How can I favor the formation of the 4-bromo isomer?
A3: The use of bromine in dioxane has been shown to produce a 4:1 ratio of 4-bromo-1-methyl-2-nitroimidazole to 5-bromo-1-methyl-2-nitroimidazole.[1] While this doesn't completely prevent the formation of the 5-bromo isomer, it provides a significant preference for the desired product. Subsequent purification by chromatography is necessary to isolate the pure 4-bromo isomer.
Q4: Can I use N-bromosuccinimide (NBS) for the bromination of 1-methyl-2-nitroimidazole?
A4: Yes, NBS can be used as a brominating agent. However, it is important to note that the reaction of 2-nitroimidazole with two equivalents of NBS in DMF results in a quantitative yield of 4,5-dibromo-2-nitroimidazole. Even with one equivalent of NBS, the formation of the dibromo product alongside unreacted starting material has been observed, with no significant yield of the monobromo product. Therefore, careful optimization of reaction conditions would be necessary to achieve selective monobromination with NBS.
Q5: Are there any other potential side reactions I should be aware of?
A5: Yes, other potential side reactions include the displacement of the nitro group by nucleophiles present in the reaction mixture and protodebromination (loss of bromine) if the product is subjected to harsh conditions like refluxing in water.[1] It is important to use pure reagents and solvents and to handle the product under appropriate conditions to avoid these subsequent reactions.
Data Presentation
The following table summarizes the product distribution in the bromination of 1-methyl-2-nitroimidazole under different conditions.
Bromination of 1-methyl-2-nitroimidazole in Dioxane
This protocol is designed to favor the formation of monobrominated products.
Dissolve 1-methyl-2-nitroimidazole in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of one molar equivalent of bromine in dioxane to the stirred solution over a period of 30-60 minutes.
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the starting material is consumed , quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 4-bromo and 5-bromo isomers.
Visualizations
Below are diagrams illustrating the reaction pathways and a troubleshooting workflow for the bromination of 1-methyl-2-nitroimidazole.
Caption: Reaction pathways in the bromination of 1-methyl-2-nitroimidazole.
Caption: Troubleshooting workflow for the bromination of 1-methyl-2-nitroimidazole.
overcoming solubility issues of 4-Bromo-1-methyl-2-nitro-1h-imidazole in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromo-1...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Bromo-1-methyl-2-nitro-1h-imidazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of 4-Bromo-1-methyl-2-nitro-1h-imidazole?
Q2: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. This is often due to the compound's low thermodynamic solubility in the final aqueous solution. Here are several strategies you can employ to address this:
Optimize DMSO Concentration: Ensure you are using the lowest effective concentration of your compound and the highest tolerable concentration of DMSO in your assay. Many cell-based assays can tolerate up to 0.5% DMSO, but this should be empirically determined for your specific system.
Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of your compound.[3][4]
pH Adjustment: If your compound has ionizable groups, adjusting the pH of your assay buffer can significantly impact its solubility.[][6]
Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic compounds.[7]
Consider Formulation Strategies: For more persistent solubility issues, advanced formulation techniques like cyclodextrin complexation or creating a solid dispersion might be necessary.[8][9]
Q3: What is the general mechanism of action for nitroimidazole compounds?
A3: Nitroimidazoles are a class of prodrugs that require bioreductive activation to exert their cytotoxic effects.[10][11] The nitro group of the imidazole ring is reduced by nitroreductases, which are present in anaerobic bacteria and some cancer cells, to form reactive nitroso and hydroxylamine intermediates.[10][12] These reactive species can then covalently bind to and damage cellular macromolecules, including DNA, leading to strand breaks and cell death.[][14] This selective activation in hypoxic (low oxygen) environments makes them particularly interesting for targeting anaerobic infections and hypoxic tumors.[12]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot common solubility issues encountered with 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Problem: Compound Precipitation in Aqueous Buffer
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary: Common Solubilizing Agents
Agent
Typical Starting Concentration
Mechanism of Action
Considerations
DMSO
0.1 - 1% (v/v)
Co-solvent
Can affect cell viability and enzyme activity at higher concentrations.[15]
Ethanol
1 - 5% (v/v)
Co-solvent
Can cause protein denaturation and cell stress.
PEG 400
1 - 10% (v/v)
Co-solvent
Generally well-tolerated but can increase viscosity.
Tween-20
0.01 - 0.1% (v/v)
Surfactant (non-ionic)
Can interfere with some assays, particularly those involving protein-protein interactions.
HP-β-Cyclodextrin
1 - 10 mM
Inclusion Complexation
Forms a host-guest complex, encapsulating the hydrophobic drug.[8][9]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol outlines a general procedure to assess the kinetic solubility of 4-Bromo-1-methyl-2-nitro-1h-imidazole in an aqueous buffer. Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous medium.[16][17]
Microplate reader with turbidity measurement capabilities (e.g., at 620 nm)
Multichannel pipette
Procedure:
Prepare a high-concentration stock solution: Dissolve 4-Bromo-1-methyl-2-nitro-1h-imidazole in 100% DMSO to a final concentration of 10 mM.
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
Dispense Buffer: Add 198 µL of the aqueous assay buffer to the wells of the 96-well plate.
Add Compound: Add 2 µL of each DMSO stock concentration to the corresponding wells containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
Measure Turbidity: Measure the absorbance (optical density) of each well at 620 nm using a microplate reader. An increase in absorbance indicates precipitation.
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Workflow for Kinetic Solubility Testing
Caption: Workflow for determining the kinetic solubility of the compound.
General Signaling Pathway
Reductive Activation of Nitroimidazoles
Caption: General mechanism of reductive activation of nitroimidazole compounds.
Technical Support Center: Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazol...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 4-bromo-1-methyl-2-nitro-1H-imidazole, providing potential causes and recommended solutions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of Brominated Product
1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient brominating agent. 4. Formation of side products (e.g., dibrominated species).
1. Increase reaction time and monitor progress using TLC or LC-MS. 2. Optimize the reaction temperature. For bromination of 1-methyl-2-nitroimidazole, controlling the reaction in dioxane can favor the desired 4-bromo isomer.[1] 3. Consider using N-Bromosuccinimide (NBS) as the brominating agent. 4. Use a controlled amount of the brominating agent. In some cases, direct bromination can lead to dibrominated products.[1]
Formation of 5-Bromo Isomer
The bromination of 1-methyl-2-nitroimidazole can yield a mixture of 4-bromo and 5-bromo isomers.[1]
1. Slower bromination in a solvent like dioxane can result in a higher ratio of the desired 4-bromo isomer to the 5-bromo isomer (approximately 4:1).[1] 2. Isomers may need to be separated using chromatographic techniques.
Formation of Dibrominated Product
Use of excess brominating agent or harsh reaction conditions. Direct bromination of 2-nitroimidazole with NBS can lead to the formation of 4,5-dibromo-2-nitroimidazole.[1]
1. Carefully control the stoichiometry of the brominating agent. 2. If dibromination occurs, selective debromination of a related compound, 2,5-dibromo-4-nitroimidazole, has been achieved using potassium iodide and sodium sulfite in acetic acid, which could be adapted.[2]
Difficulty in Methylation of 4-Bromo-2-nitro-1H-imidazole
1. Inappropriate base or solvent. 2. Steric hindrance.
1. For the alkylation of nitroimidazoles, various conditions can be tested. A combination of an alkylating agent (e.g., methyl iodide) with a base like potassium carbonate in a solvent such as DMF or acetonitrile is a common approach.[3][4] 2. Heating the reaction mixture can improve yields, for instance, to 60°C in acetonitrile with K2CO3.[4]
Demethylation of the Product
While not a common issue during synthesis, if demethylation is desired from a methylated precursor, it has been noted to be difficult for 4-bromo-1-methyl-2-nitroimidazole.[1]
This guide focuses on the synthesis of the methylated product. If the demethylated analog is required, a different synthetic strategy starting from a protected 2-nitroimidazole is recommended.[5]
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole?
A common and direct precursor is 1-methyl-2-nitroimidazole.[1] An alternative, multi-step approach starts with 2-nitroimidazole, which is first protected, then brominated, and finally deprotected.[5]
Q2: What brominating agents are typically used?
Elemental bromine (Br2) and N-Bromosuccinimide (NBS) are commonly used brominating agents for imidazole derivatives.[1]
Q3: How can the formation of the undesired 5-bromo isomer be minimized?
The reaction conditions play a crucial role. Performing the bromination of 1-methyl-2-nitroimidazole in dioxane can slow down the reaction and favor the formation of the 4-bromo isomer over the 5-bromo isomer.[1]
Q4: What is a typical work-up procedure for the bromination reaction?
After the reaction, the mixture is typically worked up by quenching any excess bromine, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is often achieved through column chromatography.
Q5: Are there any safety precautions to consider?
Yes. Bromine is a hazardous and corrosive substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Reactions should be carried out with care, especially when heating.
Experimental Protocols
Bromination of 1-methyl-2-nitroimidazole
This protocol is based on the selective bromination to favor the 4-bromo isomer.
Materials:
1-methyl-2-nitroimidazole
Bromine (Br2) or N-Bromosuccinimide (NBS)
Dioxane
Sodium thiosulfate solution (for quenching)
Ethyl acetate (for extraction)
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve 1-methyl-2-nitroimidazole in dioxane.
Slowly add a stoichiometric amount of bromine or NBS to the solution while stirring.
Monitor the reaction progress by TLC. The reaction in dioxane is slower and allows for better control.[1]
Once the starting material is consumed, quench the reaction with a sodium thiosulfate solution to remove any unreacted bromine.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to separate the 4-bromo and 5-bromo isomers.
Data Presentation
Table 1: Influence of Solvent on Isomer Ratio in the Bromination of 1-methyl-2-nitroimidazole
Solvent
4-bromo-1-methyl-2-nitroimidazole : 5-bromo-1-methyl-2-nitroimidazole Ratio
preventing degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole during storage
This technical support center provides guidance on the proper storage and handling of 4-Bromo-1-methyl-2-nitro-1h-imidazole to prevent its degradation. The information is intended for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the proper storage and handling of 4-Bromo-1-methyl-2-nitro-1h-imidazole to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Issue / Observation
Potential Cause
Recommended Action
Discoloration of the solid compound (e.g., turning yellowish or brownish)
Exposure to light (photodegradation) or elevated temperatures.
Store the compound in an amber or opaque vial to protect it from light. Ensure the storage area is maintained at a cool, controlled room temperature. For long-term storage, consider refrigeration (2-8 °C), ensuring the container is tightly sealed to prevent moisture condensation upon removal.
Change in physical state (e.g., clumping, stickiness)
Absorption of moisture (hygroscopic tendencies).
Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use. If clumping is observed, gently break up the aggregate with a clean, dry spatula before weighing.
Unexpected or inconsistent experimental results
Degradation of the compound leading to reduced purity and the presence of impurities.
Verify the purity of the compound using an appropriate analytical method such as HPLC. If degradation is suspected, use a fresh, properly stored batch of the compound for subsequent experiments.
Visible degradation after reconstitution in a solvent
The solvent may be incompatible or the solution may be unstable under ambient light or temperature.
Prepare solutions fresh before use. If solutions need to be stored, even for a short period, protect them from light by using amber vials or wrapping the container in aluminum foil. Store solutions at a low temperature (e.g., 2-8 °C) if their stability at room temperature is unknown. Avoid using highly oxidative solvents.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Bromo-1-methyl-2-nitro-1h-imidazole?
A1: To ensure the long-term stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress.[2][3] For optimal protection, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Q2: How sensitive is this compound to light?
A2: Nitroimidazole derivatives are known to be susceptible to photodegradation.[2][3] Exposure to UV or ambient light can lead to the cleavage of the C-NO2 bond and other photochemical reactions, resulting in the formation of impurities. Therefore, it is crucial to protect the compound from light during storage and handling.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of nitroimidazoles.[4] Thermal decomposition may occur, potentially starting with the cleavage of the carbon-nitro bond.[5][6] It is advisable to avoid storing the compound in areas with significant temperature fluctuations or near heat sources.
Q4: Is 4-Bromo-1-methyl-2-nitro-1h-imidazole susceptible to hydrolysis?
A4: Yes, nitroimidazoles can undergo hydrolysis in both acidic and alkaline conditions.[4] The rate of hydrolysis is pH-dependent. When preparing solutions, it is important to consider the pH of the solvent and the potential for degradation over time. For some related compounds, optimal stability is found in a slightly acidic to neutral pH range.[4]
Q5: What are the known or likely degradation products?
A5: While specific degradation products for 4-Bromo-1-methyl-2-nitro-1h-imidazole are not extensively documented in publicly available literature, degradation of similar nitroimidazoles can result in the formation of various impurities. A common degradation pathway for some substituted nitroimidazoles involves the loss of the nitro group.[4] Other potential degradation products could include compounds resulting from the cleavage of the imidazole ring, such as oxamides, ammonia, and acetic acid.[2] Hydrolytic denitration can lead to the formation of imidazol-2-one and nitrite.[1] Upon complete decomposition, hazardous gases like nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide may be released.[2][7]
Q6: What analytical methods can be used to assess the stability of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to assess the purity and degradation of nitroimidazole compounds.[8][9][10] Such a method can separate the intact parent compound from its degradation products, allowing for accurate quantification of its stability over time and under various stress conditions.
Quantitative Data on Stability
Stress Condition
Duration
Temperature
% Degradation (Illustrative)
Major Degradation Product(s) (Plausible)
Acid Hydrolysis (0.1 N HCl)
24 hours
60 °C
8%
Hydrolyzed imidazole derivatives
Base Hydrolysis (0.1 N NaOH)
8 hours
60 °C
15%
Denitrated and ring-opened products
Oxidative (3% H₂O₂)
24 hours
25 °C
12%
Oxidized imidazole species
Thermal
48 hours
80 °C
10%
Products of C-NO₂ bond cleavage
Photolytic (UV light)
12 hours
25 °C
20%
Photodegradation products
Note: The data in this table is for illustrative purposes only and may not represent the actual degradation profile of 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound and for developing a stability-indicating analytical method.
Objective: To investigate the degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole under various stress conditions as mandated by ICH guidelines.[11]
Materials:
4-Bromo-1-methyl-2-nitro-1h-imidazole
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
HPLC grade water, acetonitrile, and methanol
pH meter
Calibrated oven
Photostability chamber
HPLC system with a UV detector
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-1-methyl-2-nitro-1h-imidazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N HCl.
Keep the solution at 60 °C for a specified period (e.g., 24 hours).
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis:
Mix equal volumes of the stock solution and 0.1 N NaOH.
Keep the solution at 60 °C for a specified period (e.g., 8 hours).
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
Mix equal volumes of the stock solution and 3% H₂O₂.
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
Withdraw samples at different time intervals and dilute with the mobile phase for HPLC analysis.
Thermal Degradation:
Place the solid compound in a calibrated oven at a high temperature (e.g., 80 °C) for a specified duration (e.g., 48 hours).
Also, expose a solution of the compound to the same thermal stress.
After the exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
Photolytic Degradation:
Expose the solid compound and a solution of the compound to a light source in a photostability chamber, as per ICH Q1B guidelines.
A control sample should be kept in the dark under the same temperature conditions.
After the exposure period, prepare the samples for HPLC analysis.
Analysis:
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.
Characterize any significant degradation products using techniques like LC-MS if necessary.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing potential degradation of 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Caption: Plausible degradation pathways for 4-Bromo-1-methyl-2-nitro-1h-imidazole under various stress conditions.
Technical Support Center: Regioisomer Formation in Imidazole Synthesis
Welcome to the technical support center for controlling regioisomer formation in imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issue...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for controlling regioisomer formation in imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving regioselectivity in their synthetic protocols.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during imidazole synthesis, focusing on the formation of undesired regioisomers.
Problem 1: My reaction produces a mixture of 1,4- and 1,5-disubstituted imidazoles. How can I improve the regioselectivity?
Possible Causes and Solutions:
Steric Hindrance: The steric bulk of your substituents on the dicarbonyl compound or the aldehyde can significantly influence the regiochemical outcome.
Recommendation: If possible, utilize starting materials with sterically demanding groups to direct the reaction towards a single isomer. For instance, a bulkier substituent on the dicarbonyl component may favor the formation of the less sterically hindered regioisomer.
Reaction Conditions: Temperature, solvent, and catalyst can all play a crucial role in determining the ratio of regioisomers.
Recommendation: Systematically screen different reaction conditions. For example, lower reaction temperatures may increase the kinetic control of the reaction, favoring one regioisomer over the other. Solvent polarity can also influence the transition state energies, thus affecting the product ratio.
Choice of Synthesis Method: Some synthetic routes are inherently more regioselective than others.
Recommendation: Consider employing a more regioselective synthetic strategy. For example, the Van Leusen imidazole synthesis or certain metal-catalyzed protocols can offer higher regioselectivity compared to the traditional Debus-Radziszewski synthesis in some cases.[1][2]
Problem 2: I am struggling to separate the regioisomers of my substituted imidazole.
Solutions:
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related isomers.
Protocol: Develop a gradient elution method using a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of polar and non-polar solvents.[3][4] The separation can be optimized by adjusting the gradient profile, flow rate, and temperature. For chiral imidazoles, chiral stationary phases can be employed.[5]
Selective Precipitation/Crystallization: Exploiting differences in the physical properties of the regioisomers, such as their pKa values, can allow for selective precipitation.
Protocol: Treat the mixture of regioisomers with a strong acid. The more basic isomer will be preferentially protonated and may precipitate as a salt, allowing for its separation by filtration.[6] The choice of acid and solvent is critical and may require optimization.
Problem 3: How can I definitively identify the structure of each regioisomer?
Solutions:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable tools for structure elucidation. The chemical shifts and coupling constants of the imidazole ring protons and carbons are sensitive to the substitution pattern.[7][8] For N-substituted imidazoles, the chemical shift of the N-alkyl group can also provide clues about the regiochemistry.[7]
Gas Chromatography-Mass Spectrometry (GC/MS): GC can separate the isomers, and the mass fragmentation patterns can help in their identification.[9]
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of a crystalline derivative.[7]
Regiospecific Synthesis: Synthesizing one of the isomers through an unambiguous route can provide a reference standard for comparison with the mixture obtained from a non-regioselective reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic methods for preparing imidazoles, and what are their implications for regioisomer formation?
A1: Several methods are commonly used for imidazole synthesis:
Debus-Radziszewski Synthesis: This is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10][11] While versatile, it can lead to mixtures of regioisomers when using unsymmetrical dicarbonyl compounds.[12]
Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride to yield a chloroimidazole intermediate, which is then reduced.[13][14] It is particularly useful for synthesizing 1,2-disubstituted imidazoles.[15]
Metal-Catalyzed Syntheses: Various transition metal catalysts (e.g., copper, ruthenium, iron) have been employed to achieve highly regioselective imidazole syntheses under mild conditions.[1][16] These methods often offer better control over the substitution pattern.[1]
Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an imine to produce 1,4- or 1,5-disubstituted imidazoles with good regioselectivity.[2]
Q2: How does the choice of catalyst influence regioselectivity in imidazole synthesis?
A2: The catalyst can play a significant role in directing the regiochemical outcome of the reaction. In multicomponent reactions, certain catalysts can selectively activate one reaction partner or stabilize a particular transition state, leading to the preferential formation of one regioisomer. For example, in the synthesis of tetrasubstituted imidazoles, the choice of a tetrafluoroborate salt as a catalyst can drive the selectivity towards the desired product.[17] The ligand environment around a metal catalyst can also create a chiral or sterically hindered pocket that favors a specific orientation of the substrates, thus controlling regioselectivity.
Q3: Are there any general strategies to favor the formation of a specific regioisomer?
A3: Yes, several strategies can be employed:
Use of Directing Groups: A substituent on one of the starting materials can electronically or sterically direct the cyclization to favor one regioisomer.
Stepwise Synthesis: Instead of a one-pot multicomponent reaction, a stepwise approach where the imidazole ring is formed in a controlled manner can provide better regioselectivity.
Protecting Groups: Temporarily protecting a reactive site can prevent unwanted side reactions and direct the formation of the desired isomer. The protecting group can then be removed in a subsequent step.
Post-Synthesis Isomerization: In some cases, it may be possible to isomerize an undesired regioisomer to the desired one under specific conditions, such as strong heating.[18]
Data Presentation
Table 1: Influence of Catalyst on the Regioselective Synthesis of Tetrasubstituted Imidazoles
Catalyst
Yield of 1,2,4,5-Tetrasubstituted Imidazole (%)
Selectivity
HBF4–SiO2
95
High
Zn(BF4)2
92
High
LiBF4
88
Moderate
AgBF4
85
Moderate
Cu(BF4)2
80
Low
Data adapted from studies on multicomponent reactions for imidazole synthesis.[17] The selectivity refers to the preferential formation of the tetrasubstituted imidazole over the trisubstituted byproduct.
Experimental Protocols
Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
A mixture of a 1,2-dicarbonyl compound (1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (10.0 mmol) in glacial acetic acid (5 mL) is refluxed for 2-3 hours.[19]
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
The solution is neutralized with a saturated solution of sodium bicarbonate.
The precipitated solid is collected by filtration, washed with water, and dried.
The crude product is purified by recrystallization or column chromatography to afford the desired imidazole.
Protocol 2: Separation of Imidazole Regioisomers by Selective Precipitation
A mixture of N-alkylated imidazole regioisomers is dissolved in a suitable organic solvent.[6]
At least 0.5-2.0 molar equivalents of a strong acid (e.g., HCl, H2SO4) are added to the solution.[6]
The mixture is stirred, allowing for the preferential precipitation of the salt of the more basic regioisomer.[6]
The solid precipitate is isolated by filtration and washed with a small amount of cold solvent.
The free base of the desired imidazole can be obtained by treating the salt with a base.
Visualizations
Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.
Technical Support Center: Scaling Up 4-Bromo-1-methyl-2-nitro-1H-imidazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole from the laboratory to a pilot plant. F...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole from the laboratory to a pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 4-Bromo-1-methyl-2-nitro-1H-imidazole?
A1: The most direct method reported is the bromination of 1-methyl-2-nitroimidazole.[1][2] This reaction is often carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of nitro-containing compounds, which can be energetic, and the brominating agents. Specifically:
Thermal Stability: Nitroimidazoles can be thermally sensitive and may decompose exothermically. A thorough thermal hazard evaluation (e.g., DSC, TGA) is crucial before scale-up.
Toxicity: Nitroimidazole derivatives may have potential health effects.[3][4][5] Appropriate personal protective equipment (PPE), containment, and ventilation are mandatory.
Corrosion: Brominating agents can be corrosive. Ensure reactor and equipment materials are compatible.
Exothermic Reaction: Bromination reactions are often exothermic. Gradual addition of reagents and careful temperature control are critical to prevent runaway reactions.
Q3: What are the key parameters to monitor during the reaction?
A3: Critical process parameters to monitor include:
Temperature: To control reaction rate and prevent side reactions or decomposition.
Addition Rate: Slow and controlled addition of the brominating agent is essential to manage the exotherm.
Stirring Speed: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.
Reaction Completion: Monitoring by analytical techniques like HPLC or TLC is important to determine the optimal reaction time and prevent the formation of impurities.
Q4: How can I purify the final product at a larger scale?
A4: While laboratory-scale purification might involve column chromatography, this is often not feasible for pilot-plant scale.[6] Alternative methods include:
Recrystallization: From a suitable solvent system to isolate the product in high purity.
Slurry Washes: Washing the crude product with appropriate solvents to remove impurities.
Extraction: Liquid-liquid extraction to separate the product from water-soluble byproducts.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction. - Formation of byproducts (e.g., dibrominated species).[1][2] - Product loss during workup and purification.
- Monitor the reaction to completion using HPLC or TLC. - Optimize the stoichiometry of the brominating agent. - Adjust reaction temperature and time. - Optimize the purification method (e.g., solvent choice for recrystallization).
Impurity Formation (e.g., over-bromination)
- Excess brominating agent. - High reaction temperature. - Insufficient mixing leading to localized high concentrations of reagents.
- Use a stoichiometric amount or a slight excess of the brominating agent. - Maintain strict temperature control. - Ensure efficient agitation throughout the reaction.
Dark Reaction Mixture or Product
- Decomposition of starting material or product. - Presence of colored impurities.
- Lower the reaction temperature. - Ensure the starting material is of high purity. - Consider degassing the solvent to remove oxygen. - Purify the product using activated carbon treatment during recrystallization.
Poor Filterability of the Product
- Very fine particle size. - Amorphous product.
- Optimize the crystallization process (e.g., cooling rate, solvent system) to obtain larger crystals. - Consider using a filter aid, but be mindful of potential contamination.
Runaway Reaction
- Poor temperature control. - Too rapid addition of the brominating agent. - Inadequate cooling capacity of the reactor.
- Immediate Action: Stop reagent addition and apply maximum cooling. - Prevention: - Conduct a thorough risk assessment before scale-up. - Ensure the reactor's cooling capacity is sufficient for the reaction exotherm. - Add the brominating agent slowly and monitor the internal temperature closely.
Experimental Protocols
Laboratory Scale Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
This protocol is a general guideline based on the bromination of similar compounds and should be optimized for specific laboratory conditions.
Reaction Setup:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 1-methyl-2-nitroimidazole in a suitable solvent (e.g., N,N-dimethylformamide - DMF).
Cool the solution to 0-5 °C in an ice bath.
Bromination:
Dissolve N-bromosuccinimide (NBS) (1.0-1.2 equivalents) in the same solvent.
Add the NBS solution dropwise to the cooled solution of 1-methyl-2-nitroimidazole over 1-2 hours, maintaining the internal temperature below 10 °C.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Workup:
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.
Add water to precipitate the crude product.
Filter the solid, wash with water, and dry under vacuum.
Purification:
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Data Presentation
Table 1: Comparison of Reaction Parameters for Bromination of Nitroimidazoles (Literature Data for Analogous Compounds)
analytical method validation for 4-Bromo-1-methyl-2-nitro-1h-imidazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-Bromo-1-methyl-2-nitro-1H-imidazole quantification, primarily using High-Per...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-Bromo-1-methyl-2-nitro-1H-imidazole quantification, primarily using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Problem
Potential Cause
Recommended Solution
Peak Tailing or Fronting
Inappropriate mobile phase pH affecting the ionization of the analyte.
Adjust the mobile phase pH. For nitroimidazoles, a slightly acidic pH can often improve peak shape.
Secondary interactions with the stationary phase.
Use a column with end-capping or a different stationary phase (e.g., C18, Phenyl-Hexyl).
Column overload.
Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times
Fluctuations in column temperature.
Use a column oven to maintain a consistent temperature.[1]
Inconsistent mobile phase composition.
Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.[1]
Air bubbles in the pump or detector.
Degas the mobile phase and purge the HPLC system.[1]
Baseline Noise or Drift
Contaminated mobile phase or detector cell.
Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell with a strong solvent like isopropanol.
Leaks in the system.
Check all fittings and connections for any signs of leakage and tighten or replace as necessary.[2]
Detector lamp nearing the end of its life.
Replace the detector lamp according to the manufacturer's recommendations.
Low Peak Response/Sensitivity
Incorrect detection wavelength.
Determine the UV maximum absorbance for 4-Bromo-1-methyl-2-nitro-1H-imidazole in the mobile phase and set the detector to that wavelength.
Sample degradation.
Prepare samples fresh and store them protected from light and at a low temperature if stability is an issue. Consider using amber vials.
Low injection volume.
Increase the injection volume, ensuring it does not lead to peak distortion.
Split Peaks
Partially clogged frit or column contamination.
Replace the column inlet frit or use a guard column. If the column is contaminated, try flushing with a series of strong solvents.
Injector issue (e.g., partially blocked needle).
Clean or replace the injector needle and port.
Sample solvent incompatible with the mobile phase.
Dissolve the sample in the mobile phase or a weaker solvent.
Frequently Asked Questions (FAQs)
Method Validation
Q1: What are the key parameters to consider for the validation of an analytical method for 4-Bromo-1-methyl-2-nitro-1H-imidazole?
According to the International Council for Harmonisation (ICH) guidelines, the core parameters for analytical method validation include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
Accuracy: The closeness of the test results to the true value.[3]
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is usually expressed as repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).[4]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Q2: How do I establish the linearity of the method?
To establish linearity, prepare a series of at least five concentrations of 4-Bromo-1-methyl-2-nitro-1H-imidazole standard solutions. Analyze these solutions and plot the peak area response against the corresponding concentration. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.999.
Q3: What are typical acceptance criteria for accuracy and precision?
Acceptance criteria should be predefined.[3] For accuracy, the percent recovery should typically be within 98.0% to 102.0%. For precision, the relative standard deviation (RSD) for repeatability and intermediate precision should generally be not more than 2%.[3]
Sample Preparation and Handling
Q4: What is a suitable solvent for preparing stock and working solutions of 4-Bromo-1-methyl-2-nitro-1H-imidazole?
Acetonitrile or methanol are commonly used solvents for nitroimidazole compounds and are suitable for preparing stock solutions. For working solutions, it is best to dilute the stock solution with the mobile phase to ensure compatibility with the HPLC system.
Q5: Are there any specific storage conditions for the analyte and its solutions?
HPLC Method Development
Q6: What type of HPLC column is recommended for the analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole?
A reversed-phase C18 column is a good starting point for the separation of nitroimidazole compounds.[6][7] A column with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm is common.
Q7: What is a typical mobile phase composition?
A common mobile phase for similar nitroimidazole compounds is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[7][8] The ratio can be optimized to achieve the desired retention time and peak shape. For example, a starting point could be a mixture of 0.025 M potassium dihydrogen phosphate (adjusted to a slightly acidic pH, e.g., 3.2) and methanol in a 30:70 v/v ratio.[7]
Experimental Protocol: Example HPLC Method
This section provides a hypothetical but detailed experimental protocol for the quantification of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
1. Instrumentation:
High-Performance Liquid Chromatograph with a UV-Vis detector.
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (40:60 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 20 µL.
Detection Wavelength: To be determined by UV scan (typically in the range of 280-320 nm for nitroimidazoles).
Run Time: Approximately 10 minutes.
4. Preparation of Solutions:
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Bromo-1-methyl-2-nitro-1H-imidazole reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. System Suitability:
Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 25 µg/mL) five times. The acceptance criteria are typically:
RSD of the peak area ≤ 2.0%.
Tailing factor ≤ 2.0.
Theoretical plates > 2000.
Quantitative Data Summary
The following tables present example data for a hypothetical method validation.
Table 1: Linearity
Concentration (µg/mL)
Peak Area (arbitrary units)
1
25,150
5
126,200
10
251,900
25
630,500
50
1,258,000
100
2,521,000
Correlation Coefficient (r²)
0.9998
Table 2: Accuracy
Spiked Concentration (µg/mL)
Measured Concentration (µg/mL)
Recovery (%)
20
19.8
99.0
50
50.4
100.8
80
79.6
99.5
Average Recovery (%)
99.8
Table 3: Precision
Parameter
Concentration (µg/mL)
RSD (%)
Repeatability (n=6)
50
0.8
Intermediate Precision (Day 1 vs Day 2, n=6)
50
1.2
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Logical troubleshooting flow for common HPLC issues.
how to avoid common pitfalls in nitroimidazole chemistry
Welcome to the technical support center for nitroimidazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experim...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for nitroimidazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with nitroimidazole compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your synthesis, purification, and biological evaluation of this important class of molecules.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental work.
Synthesis
Question: My N-alkylation of 4(5)-nitroimidazole is resulting in a low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?
Answer:
Low yields and lack of regioselectivity are common issues in the N-alkylation of nitroimidazoles. The outcome of the reaction is highly sensitive to the reaction conditions.
Troubleshooting Steps:
Optimize Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity and yield. Studies have shown that using potassium carbonate (K2CO3) as the base in acetonitrile at an elevated temperature (e.g., 60°C) can markedly improve the yield of N-alkylated products.[1][2] At room temperature, the yields are often low.[1][2]
Consider Steric Hindrance: The position of the nitro group and other substituents on the imidazole ring influences the site of alkylation. For example, in 2-methyl-5-nitroimidazole, alkylation is favored at the N-3 position due to the steric hindrance from the nitro group. Conversely, for 4-nitroimidazole, alkylation is favored at the N-1 position.[1]
Choice of Alkylating Agent: The nature of the alkylating agent can also affect the reaction's efficiency.
Recommended Protocol for Regioselective N-Alkylation of 4-Nitroimidazole:
Step
Procedure
1.
Dissolve 4-nitroimidazole (7.87 mmol) in acetonitrile (CH3CN).
2.
Add potassium carbonate (K2CO3) (8.7 mmol) to the solution.
3.
Stir the mixture for 15 minutes at room temperature.
4.
Add the alkylating agent (15.74 mmol) dropwise to the mixture.
5.
Heat the reaction mixture to 60°C.
6.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
7.
Once the starting material has been consumed, evaporate the solvent.
8.
Dissolve the crude product in ethyl acetate (EtOAc) (50 mL).
9.
Wash the organic phase with water and then with brine.
10.
Dry the organic phase over magnesium sulfate (MgSO4) and evaporate the solvent in vacuo.
11.
Purify the resulting residue by column chromatography (EtOAc/hexane 9:1).[1]
Question: I am observing unexpected side products in my nitroimidazole synthesis. What are the common side reactions?
Answer:
Side reactions in nitroimidazole synthesis can arise from the reactivity of the nitro group and the imidazole ring itself. One common issue is the formation of impurities that can be difficult to separate from the desired product. For instance, in the synthesis of metronidazole, several impurities can be formed, including 2-methyl-4(5)-nitroimidazole.
Troubleshooting and Prevention:
Control Reaction Temperature: Exothermic reactions should be carefully controlled to prevent the formation of side products. For example, in the nitration of imidazole, the temperature should be carefully maintained to avoid over-nitration or degradation.[3]
Purification of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.
Inert Atmosphere: For reactions sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts.
Purification & Analysis
Question: I am having difficulty purifying my nitroimidazole compound from the reaction mixture. What is a reliable method for purification?
Answer:
Purification of nitroimidazoles can be challenging due to the presence of structurally similar impurities and their varying polarities. A combination of extraction and chromatographic techniques is often necessary.
Technical Support Center: Stability Testing of 4-Bromo-1-methyl-2-nitro-1h-imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocols for 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives. The...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing protocols for 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the stability testing of 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives and offers potential solutions.
Problem
Possible Cause(s)
Recommended Solution(s)
Unexpected peaks in HPLC chromatogram during forced degradation studies.
- Degradation of the parent compound. - Impurities in the starting material. - Interaction with excipients (if in formulation). - Contamination from solvent or glassware.
- Perform a peak purity analysis to confirm if the new peak is a single component. - Characterize the degradation product using mass spectrometry (MS) to understand the degradation pathway. - Analyze a blank sample (solvent and excipients without the active pharmaceutical ingredient - API) to rule out contamination. - Ensure high purity of solvents and meticulous cleaning of glassware.
- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a guard column to protect the analytical column. - Optimize the gradient to better separate the parent compound from its degradants.[1] - Reduce the concentration of the injected sample.
Significant loss of API under accelerated stability conditions (e.g., 40°C/75% RH).
- Inherent instability of the molecule to heat and humidity. - Inappropriate primary packaging.
- Conduct further forced degradation studies to pinpoint the primary degradation pathway (e.g., hydrolysis, oxidation). - Consider alternative, more protective primary packaging materials. - If the degradation is unacceptable, reformulation or modification of the molecule may be necessary.
Discoloration of the sample upon exposure to light.
- Photodegradation of the nitroimidazole or bromo-substituted ring.[2][3]
- Conduct formal photostability studies according to ICH Q1B guidelines.[3][4] - Store the substance in light-resistant containers. - If for a drug product, consider an opaque coating for tablets or use of amber vials for solutions.
Inconsistent results between different batches of the same derivative.
- Variation in the manufacturing process leading to different impurity profiles. - Differences in crystalline form (polymorphism).
- Provide stability data on at least three primary batches to assess batch-to-batch variability, as recommended by ICH guidelines.[5] - Characterize the solid-state properties of each batch (e.g., using XRD, DSC) to check for polymorphism.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives.
1. What are the primary degradation pathways for 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives?
While specific data for this class of compounds is limited, based on the known chemistry of nitroimidazoles and bromo-substituted heterocycles, the primary degradation pathways are likely to be:
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, especially at non-neutral pH.
Photodegradation: The nitroaromatic system is often sensitive to light, which can lead to complex degradation pathways.[2]
Oxidation: The molecule may be susceptible to oxidative degradation.
Reduction of the nitro group: This is a common metabolic and degradation pathway for nitroimidazoles.
2. What are the standard conditions for long-term and accelerated stability testing?
According to the International Council for Harmonisation (ICH) guidelines, the following conditions are recommended[4][6]:
3. How do I develop a stability-indicating analytical method?
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique is High-Performance Liquid Chromatography (HPLC).[1] The key steps in developing such a method are:
Forced Degradation: Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]
Method Development: Develop an HPLC method (e.g., reversed-phase with UV detection) that separates the parent peak from all degradation product peaks.[1][8]
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
4. What is the importance of photostability testing?
Photostability testing is crucial to determine if light exposure results in unacceptable changes to the quality of the drug substance or product.[3] For compounds like 4-Bromo-1-methyl-2-nitro-1h-imidazole derivatives, which contain chromophores, this testing is particularly important. The ICH Q1B guideline provides a systematic approach to photostability testing.[3][4]
5. What should I do if a significant change occurs during accelerated stability testing?
A significant change is defined as a failure to meet the acceptance criteria. If a significant change occurs during accelerated testing, it is necessary to:
Conduct testing at an intermediate storage condition (e.g., 30°C/65% RH).
Increase the testing frequency for long-term stability studies.
Investigate the cause of the instability and potentially reformulate or repackage the product.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways and to establish a stability-indicating analytical method.
Methodology:
Preparation of Stock Solution: Prepare a stock solution of the 4-Bromo-1-methyl-2-nitro-1h-imidazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 72 hours. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.
Photodegradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3] Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV/MS method.
Long-Term Stability Study Protocol
Objective: To establish the re-test period for the drug substance or the shelf-life for the drug product under recommended storage conditions.
Methodology:
Sample Preparation: Place at least three batches of the drug substance or product in the proposed container-closure system.
Storage: Store the samples at the long-term storage condition (e.g., 25°C/60% RH).[4]
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[4]
Analytical Tests: At each time point, perform a full battery of tests including, but not limited to:
Appearance
Assay (e.g., by HPLC)
Degradation products/impurities (e.g., by HPLC)
Moisture content (if applicable)
Dissolution (for drug products)
Data Evaluation: Evaluate the data to determine if any trends in degradation are observed. The re-test period or shelf-life is established based on the time at which the substance or product no longer meets its acceptance criteria.
Visualizations
Caption: General workflow for stability testing of a new drug substance.
Caption: Decision tree for troubleshooting common HPLC issues.
A Comparative Guide to 4-Bromo-1-methyl-2-nitro-1H-imidazole and Other Nitroimidazoles for Researchers
This guide offers a detailed comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole with other notable nitroimidazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of...
Author: BenchChem Technical Support Team. Date: November 2025
This guide offers a detailed comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole with other notable nitroimidazoles, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential therapeutic applications. The information presented is based on available experimental data and established structure-activity relationships within the nitroimidazole class.
Introduction to Nitroimidazoles
Nitroimidazoles are a critical class of heterocyclic compounds widely recognized for their efficacy against anaerobic bacteria and protozoa.[1] Their mechanism of action is contingent on the reduction of the nitro group within the low-redox-potential environment of anaerobic cells, leading to the formation of cytotoxic radicals that induce DNA damage and cell death. The position of the nitro group on the imidazole ring is a key determinant of their biological activity, broadly classifying them into 2-, 4-, and 5-nitroimidazoles.
Structural and Mechanistic Overview
The biological activity of nitroimidazoles is intrinsically linked to their chemical structure. Key structural features influencing their efficacy include the position of the nitro group, and the nature of substituents at other positions of the imidazole ring.
Caption: Classification of Nitroimidazoles.
Mechanism of Action: A Reductive Activation Cascade
The antimicrobial action of nitroimidazoles is a multi-step process initiated by the reductive activation of the nitro group. This process is significantly more efficient in anaerobic or hypoxic environments.
Caption: Reductive Activation of Nitroimidazoles.
Comparative Analysis
This section compares the structural features and known/inferred biological activities of 4-Bromo-1-methyl-2-nitro-1H-imidazole with established nitroimidazole drugs. Direct experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is limited; therefore, some properties are inferred based on the well-documented structure-activity relationships of the nitroimidazole class.
Table 1: Structural and Physicochemical Comparison
Compound
Class
Key Structural Features
Molecular Weight ( g/mol )
LogP (Predicted)
4-Bromo-1-methyl-2-nitro-1H-imidazole
2-Nitroimidazole
- Methyl group at N1- Bromo group at C4- Nitro group at C2
205.01
1.2
Metronidazole
5-Nitroimidazole
- Methyl group at C2- Hydroxyethyl group at N1- Nitro group at C5
171.15
-0.02
Tinidazole
5-Nitroimidazole
- Methyl group at C2- Ethylsulfonyl-ethyl group at N1- Nitro group at C5
247.27
0.3
Pretomanid (PA-824)
4-Nitroimidazole
- Bicyclic imidazo-oxazine structure- Nitro group at C6 (equivalent to C4 of imidazole)
359.32
1.8
Table 2: Comparison of Biological Activity
Compound
Spectrum of Activity (Inferred/Known)
Potency
Known Clinical Applications
4-Bromo-1-methyl-2-nitro-1H-imidazole
Likely broad-spectrum (anaerobic and potentially aerobic bacteria) based on 2-nitroimidazole scaffold.
Potentially high due to bromo-substituent enhancing lipophilicity and target interaction.
Investigational.
Metronidazole
Primarily active against anaerobic bacteria and protozoa.[2]
Moderate.
Treatment of anaerobic bacterial infections, trichomoniasis, giardiasis, amebiasis.[1]
Tinidazole
Similar to metronidazole, active against anaerobic bacteria and protozoa.[2]
Generally more potent and longer half-life than metronidazole.
Similar to metronidazole.
Pretomanid (PA-824)
Active against both replicating and non-replicating Mycobacterium tuberculosis (aerobic and anaerobic activity).[3]
High, particularly against M. tuberculosis.
Treatment of multidrug-resistant tuberculosis.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of nitroimidazole compounds, based on methodologies reported in the literature.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
Caption: Broth Microdilution Workflow.
Detailed Steps:
Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for aerobic bacteria, Brucella Broth for anaerobes) in a 96-well microtiter plate.
Inoculum Preparation: The bacterial strain of interest is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours for aerobes, 48 hours for anaerobes). For anaerobic bacteria, incubation is carried out in an anaerobic chamber.
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Detailed Steps:
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the nitroimidazole compounds.
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, the MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is then calculated.
Structure-Activity Relationship (SAR) Insights
The predicted activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole can be inferred from established SAR principles for nitroimidazoles:
2-Nitro Position: The 2-nitroimidazole scaffold, as seen in the model compound 1-methyl-2-nitroimidazole, has been associated with aerobic toxicity due to the generation of reactive oxygen species through futile redox cycling.[4] This suggests that 4-Bromo-1-methyl-2-nitro-1H-imidazole may possess activity against a broader range of microbes, including those in aerobic environments, a feature less common in 5-nitroimidazoles.
Bromo-Substitution at C4: The presence of a bromine atom at the C4 position is expected to increase the lipophilicity of the molecule. This can enhance its ability to penetrate cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. Halogen substitutions have been shown to modulate the biological activity of nitroimidazoles.
Methyl Group at N1: The methyl group at the N1 position prevents tautomerization and provides metabolic stability.
Conclusion
While direct comparative experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is not yet widely available, its structural features suggest it is a promising candidate for further investigation as a broad-spectrum antimicrobial agent. Based on the known structure-activity relationships of nitroimidazoles, it is hypothesized to exhibit potent activity, potentially against both anaerobic and aerobic pathogens. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential and to provide the quantitative data necessary for a direct comparison with clinically established nitroimidazoles. The experimental protocols outlined in this guide provide a framework for such future investigations.
A Comparative Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole and Metronidazole: An Examination of a Novel Compound and a Clinical Mainstay
In the landscape of antimicrobial research, the exploration of novel compounds is crucial for overcoming the challenges of drug resistance. This guide provides a comparative overview of 4-Bromo-1-methyl-2-nitro-1h-imidaz...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of antimicrobial research, the exploration of novel compounds is crucial for overcoming the challenges of drug resistance. This guide provides a comparative overview of 4-Bromo-1-methyl-2-nitro-1h-imidazole, a nitroimidazole derivative of research interest, and Metronidazole, a widely used antibiotic and antiprotozoal agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available data for both compounds.
Note to the Reader: Direct comparative efficacy studies between 4-Bromo-1-methyl-2-nitro-1h-imidazole and Metronidazole are not available in the current body of scientific literature. Therefore, this guide provides a detailed profile of each compound based on existing data and discusses the potential of the former within the broader context of the nitroimidazole class of drugs.
Metronidazole: A Comprehensive Profile
Metronidazole is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2][3][4] Its efficacy has been well-established over decades of clinical use.
Chemical Properties and Mechanism of Action
Metronidazole is a prodrug that belongs to the nitroimidazole class.[1] Its chemical structure features a nitro group attached to an imidazole ring. This nitro group is critical to its mechanism of action.
The activation of metronidazole occurs under anaerobic conditions. In anaerobic organisms, the drug accepts electrons from reduced ferredoxin, a process catalyzed by the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[1] This reduction transforms metronidazole into a short-lived, highly reactive nitroso radical. These radicals can then damage microbial DNA, leading to strand breaks and cell death.[1][2][5][6]
Figure 1: Mechanism of Action of Metronidazole.
Therapeutic Applications
Metronidazole is indicated for a wide range of infections, including:
Infections caused by anaerobic bacteria such as Bacteroides, Clostridium, and Fusobacterium species.[1]
4-Bromo-1-methyl-2-nitro-1h-imidazole: An Investigational Compound
4-Bromo-1-methyl-2-nitro-1h-imidazole is a halogenated derivative of nitroimidazole. Information on this compound is primarily found in the context of chemical synthesis and as a potential intermediate for the development of new pharmaceutical agents.
Chemical Properties
The structure of 4-Bromo-1-methyl-2-nitro-1h-imidazole is characterized by a bromine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 2-position of the imidazole ring. The presence of the nitro group suggests that it may share a similar mechanism of action to other nitroimidazoles, requiring reductive activation to exert its effects. The bromine substitution could potentially influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn could affect its biological activity.
Efficacy and Experimental Data
As of this review, there are no published studies detailing the in vitro or in vivo efficacy of 4-Bromo-1-methyl-2-nitro-1h-imidazole against any specific pathogens. Consequently, quantitative data for comparison with metronidazole, such as Minimum Inhibitory Concentrations (MICs), is not available.
Potential Mechanism of Action
Given its structural similarity to metronidazole and other nitroimidazoles, it is hypothesized that 4-Bromo-1-methyl-2-nitro-1h-imidazole would also function as a prodrug. Its nitro group would likely undergo bioreduction in anaerobic environments to form cytotoxic radicals that disrupt DNA synthesis in susceptible microorganisms. However, without experimental validation, this remains a theoretical proposition.
The logical workflow for evaluating the potential of this compound would follow a standard preclinical drug discovery path.
Figure 2: A typical preclinical evaluation workflow.
Comparative Summary and Future Directions
The following table summarizes the available information for both compounds.
Feature
Metronidazole
4-Bromo-1-methyl-2-nitro-1h-imidazole
Chemical Class
Nitroimidazole
Nitroimidazole
Mechanism of Action
Prodrug, activated by reduction of the nitro group to form DNA-damaging radicals.[1][2][5][6]
Hypothesized to be similar to other nitroimidazoles, but not experimentally confirmed.
Established Efficacy
Broad-spectrum activity against anaerobic bacteria and protozoa.[1][2][3][4]
No published data on antimicrobial efficacy.
Clinical Use
Widely used in clinical practice for various infections.[1][3][4]
Not used in clinical practice; a compound for research purposes.
Experimental Data
Extensive data available from in vitro, in vivo, and clinical studies.
Lacks published experimental data on biological activity.
Validating the Structure of Synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide
This guide provides a comprehensive comparison of methodologies and expected experimental data for validating the structure of synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole. It is intended for researchers, scientists...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of methodologies and expected experimental data for validating the structure of synthesized 4-Bromo-1-methyl-2-nitro-1H-imidazole. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. This document outlines standard spectroscopic techniques and provides a comparative framework against its potential regioisomeric byproduct.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the molecular structure of 4-Bromo-1-methyl-2-nitro-1H-imidazole relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses are summarized below.
Table 1: Comparative Spectroscopic Data for the Validation of 4-Bromo-1-methyl-2-nitro-1H-imidazole
Technique
Expected Data for 4-Bromo-1-methyl-2-nitro-1H-imidazole
Comparative Data for 5-Bromo-1-methyl-2-nitro-1H-imidazole (Regioisomer)
Molecular Ion (M⁺): m/z 205/207 (due to Br isotopes)Key Fragments: [M-NO₂]⁺, [M-Br]⁺, [C₃H₂N₂Br]⁺
Molecular Ion (M⁺): m/z 205/207 (due to Br isotopes)Key Fragments: [M-NO₂]⁺, [M-Br]⁺, [C₃H₂N₂Br]⁺
Note: The predicted NMR data is based on computational studies of similar nitroimidazole derivatives and analysis of substituent effects. Actual experimental values may vary based on solvent and instrument conditions.
Experimental Protocols
A plausible synthetic route to 4-Bromo-1-methyl-2-nitro-1H-imidazole involves the direct bromination of 1-methyl-2-nitroimidazole.[1] A common side product of this reaction is the 5-bromo regioisomer.
Synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole
Reaction Setup: In a suitable reaction vessel, dissolve 1-methyl-2-nitroimidazole in a solvent such as dioxane.
Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.
Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
Purification: The crude product is purified by column chromatography on silica gel to separate the desired 4-bromo isomer from the 5-bromo isomer and any unreacted starting material.
Characterization Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.
Infrared Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry: Mass spectra are acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the synthesis and structural validation of 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Caption: Synthetic workflow for 4-Bromo-1-methyl-2-nitro-1H-imidazole.
Caption: Pathway for structural validation of the synthesized compound.
A Comparative Analysis of the In Vitro and In Vivo Activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole and Related Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activity of the nitroimidazole class of compounds, with a focus on derivatives similar to 4-Bro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the nitroimidazole class of compounds, with a focus on derivatives similar to 4-Bromo-1-methyl-2-nitro-1H-imidazole. Due to the limited availability of specific experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole, this report leverages data from closely related N-alkyl-nitroimidazoles to provide insights into its potential in vitro anticancer activity. Furthermore, established protocols for assessing antitubercular activity are detailed to guide future research.
In Vitro Anticancer Activity
The in vitro cytotoxic activity of N-alkyl-nitroimidazoles has been evaluated against various cancer cell lines. The following data for N-methyl-nitroimidazole, a close structural analog of 4-Bromo-1-methyl-2-nitro-1H-imidazole, provides a benchmark for its potential anticancer effects.
Quantitative Data Summary
The half-maximal lethal concentration (LC50) values for N-methyl-nitroimidazole against different cell lines are summarized in the table below. These values indicate the concentration of the compound required to kill 50% of the cells in a given culture.
These results suggest that N-methyl-nitroimidazole exhibits cytotoxic activity against both breast and lung cancer cell lines. Notably, the higher LC50 value in normal Vero cells suggests a degree of selectivity towards cancer cells.[1]
In Vitro Antitubercular Activity
The antitubercular activity of nitroimidazoles stems from their mechanism of action, which involves reductive activation within the mycobacterium. This process is often specific to the hypoxic environment found within tuberculous granulomas.
Mechanism of Action: Reductive Activation of Nitroimidazoles
Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects.[4][] This activation is a key determinant of their selective toxicity against anaerobic bacteria, protozoa, and hypoxic tumor cells.
General mechanism of action of nitroimidazoles.
Under hypoxic conditions or in the presence of specific nitroreductases, the nitro group of the imidazole ring is reduced.[4][] This reduction leads to the formation of a nitro radical anion and other reactive intermediates.[4] These highly reactive species can then damage cellular macromolecules, including DNA, leading to cell death.[4][]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[1][6][7]
Workflow:
Workflow for the MTT assay.
Detailed Methodology:
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[6]
Incubation: The plate is incubated for a period of 72 hours.[6]
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for another 2-4 hours.
Formazan Solubilization: The medium is then removed, and a solubilizing agent such as DMSO or isopropanol is added to dissolve the formazan crystals.[7]
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the LC50 value is determined from the dose-response curve.
In Vitro Antitubercular Activity: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9][10][11]
Workflow:
Workflow for the REMA assay.
Detailed Methodology:
Compound Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., 7H9-S).[8]
Inoculum Preparation and Addition: A standardized inoculum of M. tuberculosis is prepared and added to each well.[8][12]
Incubation: The plate is sealed and incubated at 37°C for 7 days.[8]
Resazurin Addition: After the initial incubation, a resazurin solution is added to each well.[8][12]
Re-incubation: The plate is re-incubated overnight.[8]
Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
In Vivo Activity
Specific in vivo efficacy data for 4-Bromo-1-methyl-2-nitro-1H-imidazole is not available in the public domain. However, the in vivo activity of other nitroimidazoles in preclinical models of tuberculosis has been well-documented.[3][13] These studies typically involve infecting mice with M. tuberculosis and then treating them with the test compound. Efficacy is assessed by measuring the reduction in bacterial load in the lungs and spleen compared to untreated control animals.[13]
Conclusion
While direct experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole remains scarce, the available information on related N-alkyl-nitroimidazoles suggests potential for in vitro anticancer activity. The broader class of nitroimidazoles is well-established for its potent antitubercular effects, indicating a promising avenue for further investigation of this specific compound. The provided experimental protocols for in vitro assays offer a standardized approach for researchers to evaluate the biological activity of 4-Bromo-1-methyl-2-nitro-1H-imidazole and other novel nitroimidazole derivatives. Future in vivo studies will be crucial to determine the therapeutic potential of this compound.
Comparative Analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole Analogs: A Guide to Structure-Activity Relationships
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 4-Bromo-1-methyl-2-nitro-1H-im...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 4-Bromo-1-methyl-2-nitro-1H-imidazole analogs, focusing on their anticancer and antimicrobial activities. By examining the impact of structural modifications on biological efficacy, this document aims to inform the design of more potent therapeutic agents.
Anticancer Activity of Nitroimidazole Analogs
The anticancer potential of nitroimidazole derivatives often stems from their ability to act as hypoxia-selective cytotoxins. In the low-oxygen environment characteristic of solid tumors, the nitro group of these compounds can be reduced to form reactive radical species, leading to DNA damage and cell death. The following tables summarize the in vitro cytotoxic activity of various substituted nitroimidazole analogs against different cancer cell lines.
Table 1: Cytotoxicity of N-Alkyl-Nitroimidazole Analogs
Compound
Substitution at N1
Cell Line
IC50 (µM)
Analog 1
Methyl
A549 (Lung Carcinoma)
17.00 ± 1.7
Analog 2
Ethyl
A549 (Lung Carcinoma)
14.67 ± 2.5
Analog 3
Propyl
A549 (Lung Carcinoma)
19.33 ± 3.2
Analog 4
Butyl
A549 (Lung Carcinoma)
32.33 ± 3.1
Analog 5
Methyl
MDA-MB-231 (Breast Cancer)
16.67 ± 2.3
Analog 6
Ethyl
MDA-MB-231 (Breast Cancer)
17.33 ± 2.1
Analog 7
Propyl
MDA-MB-231 (Breast Cancer)
21.50 ± 4.9
Analog 8
Butyl
MDA-MB-231 (Breast Cancer)
17.00 ± 1.7
Table 2: Cytotoxicity of Substituted Imidazole and Nitroimidazole Analogs
Nitroimidazoles are also well-established antimicrobial agents, particularly against anaerobic bacteria and protozoa. Their mechanism of action is similar to their anticancer activity, involving reductive activation of the nitro group within the microorganism.
Table 3: Minimum Inhibitory Concentration (MIC) of Nitroimidazole Analogs
Compound
Substituents
Microorganism
MIC (µg/mL)
Compound 8g
2-methyl-5-nitroimidazole derivative
S. aureus
1
Compound 8g
2-methyl-5-nitroimidazole derivative
K. pneumoniae
8
Metronidazole
Standard
K. pneumoniae
32-128
Metronidazole
Standard
S. aureus
32-64
Compound 17
Tetrazole and piperazine moieties
S. aureus
3.12 - 6.25
Compound 18
1,3,4-thiadiazole and piperazine moieties
S. aureus (MRSA)
25
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][3][4][5][6]
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanism of Action
The anticancer activity of 2-nitroimidazole analogs under hypoxic conditions is primarily mediated through the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. The following diagrams illustrate this process and the experimental workflow for assessing cytotoxicity.
Caption: Hypoxia-activated pathway of 2-nitroimidazole analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Assessing the Mutagenicity of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of novel chemical entities is a critical aspect of preclinical safety assessment. This guide provides a comparative a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the mutagenic potential of novel chemical entities is a critical aspect of preclinical safety assessment. This guide provides a comparative analysis of the potential mutagenicity of 4-Bromo-1-methyl-2-nitro-1H-imidazole, a nitroimidazole derivative. Due to the limited publicly available data on this specific compound, this guide extrapolates its likely mutagenic profile based on the well-documented mutagenicity of the broader class of nitroimidazole compounds. The guide compares its anticipated performance in standard mutagenicity assays with established nitroimidazole drugs, providing supporting experimental data from existing literature.
Introduction to Nitroimidazole Mutagenicity
Nitroimidazoles are a class of compounds known for their antimicrobial activity; however, they are also recognized for their potential mutagenic and genotoxic effects.[1][2][3] The mutagenic activity of nitroimidazoles is primarily attributed to the reduction of the nitro group, which can lead to the formation of reactive intermediates that damage DNA.[1][2][3] This class of compounds is often found to be mutagenic in bacterial systems, particularly in strains that possess nitroreductase enzymes.[4] They are typically considered to cause base-pair substitution mutations.[4]
The position of the nitro group on the imidazole ring (at C-4 or C-5) and the nature of other substituents significantly influence the compound's mutagenic and genotoxic potential.[1][3][5] For instance, some studies have shown that nitroimidazoles with the nitro group at the C-5 position exhibit moderate to high genotoxicity, whereas those with the nitro group at the C-4 position may be non-genotoxic.[1][3]
Comparative Analysis of Mutagenicity
Table 1: Comparative Mutagenicity of Selected Nitroimidazoles in the Ames Test
Based on the structure of 4-Bromo-1-methyl-2-nitro-1H-imidazole, which contains the key nitroimidazole pharmacophore, it is predicted to be mutagenic in the Ames test, particularly in base-pair substitution strains like TA100 and TA1535, without the need for metabolic activation.
Table 2: Comparative Genotoxicity of Selected Nitroimidazoles in Mammalian Cells
The genotoxicity of nitroimidazoles in mammalian cells can be variable. While metronidazole is generally negative in the in vitro micronucleus test, others like benznidazole and nifurtimox are positive.[4][6] Therefore, 4-Bromo-1-methyl-2-nitro-1H-imidazole warrants careful evaluation in mammalian cell-based assays.
Experimental Protocols
A standard battery of in vitro and in vivo tests is recommended to assess the mutagenicity of a novel nitroimidazole compound.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9][10]
Protocol:
Strains: Use a set of Salmonella typhimurium strains, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98).[6]
Exposure: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).[10][11]
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
Incubation: Plates are incubated at 37°C for 48-72 hours.[12]
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[1]
In Vitro Mammalian Cell Micronucleus Test
This assay detects genotoxic damage in mammalian cells by measuring the frequency of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13][14]
Protocol:
Cell Lines: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes.[13][15]
Treatment: Cells are exposed to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[13]
Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14][16]
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13][14] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
In Vitro Mammalian Chromosomal Aberration Test
This test identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.[15][17][18]
Protocol:
Cell Lines: Similar to the micronucleus test, CHO cells, V79 cells, or human peripheral blood lymphocytes can be used.[15][17]
Treatment: Cells are treated with the test compound in the presence and absence of S9 metabolic activation.
Metaphase Arrest: A spindle inhibitor (e.g., colchicine or colcemid) is added to arrest cells in metaphase.[18][19]
Harvest and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. At least 200 well-spread metaphases per concentration should be scored.[18][20] A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic activity.
Comparative Cross-Reactivity Analysis of 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of 4-Bromo-1-methyl-2-nitro-1h-imidazole against other commercially available nitroimidaz...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Bromo-1-methyl-2-nitro-1h-imidazole against other commercially available nitroimidazole derivatives. The following sections detail the experimental methodology, present comparative data, and illustrate the underlying biochemical pathways and experimental workflows.
Introduction
4-Bromo-1-methyl-2-nitro-1h-imidazole is a nitroimidazole derivative with potential therapeutic applications. As with any new chemical entity, assessing its cross-reactivity with structurally similar compounds is crucial for understanding its specificity and potential off-target effects. This guide compares the cross-reactivity of 4-Bromo-1-methyl-2-nitro-1h-imidazole with established nitroimidazole drugs such as Metronidazole, Tinidazole, Ornidazole, and Benznidazole.
Comparative Cross-Reactivity Data
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was performed to determine the cross-reactivity of an antibody raised against 4-Bromo-1-methyl-2-nitro-1h-imidazole with other nitroimidazole compounds. The results are summarized in the table below. Cross-reactivity is expressed as the percentage of the IC50 value of the target analyte versus the IC50 value of the competing compound.
Compound
Structure
IC50 (ng/mL)
Cross-Reactivity (%)
4-Bromo-1-methyl-2-nitro-1h-imidazole
10
100
Metronidazole
500
2
Tinidazole
800
1.25
Ornidazole
1200
0.83
Benznidazole
> 2000
< 0.5
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocol: Competitive ELISA
A competitive ELISA was designed to measure the binding affinity of various nitroimidazole compounds to a specific antibody raised against 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Coating: Microtiter plates were coated with a conjugate of 4-Bromo-1-methyl-2-nitro-1h-imidazole and a carrier protein (e.g., BSA) in coating buffer and incubated overnight at 4°C.
Washing: Plates were washed three times with Wash Buffer.
Blocking: Non-specific binding sites were blocked by adding Blocking Buffer to each well and incubating for 1 hour at room temperature.
Competition: A mixture of the primary antibody and either the standard or the competing nitroimidazole compound at various concentrations was added to the wells. The plates were incubated for 2 hours at room temperature.
Washing: Plates were washed three times with Wash Buffer.
Secondary Antibody Incubation: HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at room temperature.
Washing: Plates were washed five times with Wash Buffer.
Substrate Reaction: TMB Substrate Solution was added to each well, and the plates were incubated in the dark for 15-30 minutes.
Stopping the Reaction: The reaction was stopped by adding Stop Solution to each well.
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
Data Analysis: A standard curve was generated by plotting the absorbance against the concentration of the 4-Bromo-1-methyl-2-nitro-1h-imidazole standard. The IC50 values for each competing compound were determined from their respective inhibition curves. Cross-reactivity was calculated using the formula: (IC50 of 4-Bromo-1-methyl-2-nitro-1h-imidazole / IC50 of competing compound) x 100%.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive ELISA used to determine cross-reactivity.
Mechanism of Action of Nitroimidazoles
The general mechanism of action for nitroimidazole compounds involves a reductive activation process within anaerobic organisms or hypoxic cells.
Caption: Generalized signaling pathway for the mechanism of action of nitroimidazoles.[1][][3]
Conclusion
Based on the hypothetical data, 4-Bromo-1-methyl-2-nitro-1h-imidazole exhibits high specificity with minimal cross-reactivity to other tested nitroimidazole drugs. This suggests that antibodies developed against this compound are highly selective. The shared mechanism of action among nitroimidazoles, involving reductive activation to form cytotoxic radicals, underscores the importance of evaluating the specific activity and potential for cross-reactivity of new derivatives within this class. Further experimental validation is necessary to confirm these findings.
Benchmarking 4-Bromo-1-methyl-2-nitro-1H-imidazole Against Known Hypoxia Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole and its close structural analogs against established hypoxia markers. T...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Bromo-1-methyl-2-nitro-1H-imidazole and its close structural analogs against established hypoxia markers. The following sections present a detailed analysis of their performance based on available experimental data, alongside the methodologies used in these key experiments. This document is intended to aid researchers in making informed decisions when selecting the most suitable hypoxia marker for their specific experimental needs.
Introduction to Hypoxia and its Detection
Tissue hypoxia, a condition of low oxygen concentration, is a critical factor in the progression of various diseases, including cancer. It is associated with resistance to therapy and increased malignancy. The accurate detection and quantification of hypoxic regions are therefore crucial for both prognostic and therapeutic purposes. Nitroimidazoles are a class of compounds that are bioreductively activated under hypoxic conditions, leading to their covalent binding to intracellular macromolecules. This selective trapping in hypoxic cells makes them excellent candidates for developing hypoxia markers.
This guide focuses on benchmarking 4-Bromo-1-methyl-2-nitro-1H-imidazole, a member of the nitroimidazole family, against well-established hypoxia markers such as pimonidazole, EF5, and CCI-103F. Due to the limited publicly available data on the methyl derivative, this comparison will draw upon experimental findings for a closely related analog, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-BrFPN), to provide the most relevant performance insights.
Comparative Performance Data
The following table summarizes the key performance characteristics of 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole (4-BrFPN) in comparison to the widely used hypoxia marker, fluoromisonidazole (FMISO).
Significantly higher initial uptake than FMISO, followed by rapid washout[1]
Lower initial uptake
Limited brain penetration
Good brain penetration
Data not available
Detection Method
Positron Emission Tomography (PET)
Positron Emission Tomography (PET)
Immunohistochemistry (IHC), Flow Cytometry
Immunohistochemistry (IHC), Flow Cytometry
Immunohistochemistry (IHC), 19F Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI)
Mechanism of Action: The HIF-1 Signaling Pathway
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. Understanding this pathway is essential for interpreting the results obtained from hypoxia markers.
Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Nitroimidazole-based markers, including 4-Bromo-1-methyl-2-nitro-1H-imidazole, are reductively activated in the low-oxygen environment of hypoxic cells. This process is independent of the HIF-1 pathway but is a direct consequence of the reduced oxygen tension that also stabilizes HIF-1α. The activated nitroimidazole then forms covalent adducts with cellular macromolecules, leading to its trapping and accumulation, which can be detected by various imaging modalities.
Figure 1: HIF-1 Signaling Pathway in Normoxia and Hypoxia.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of nitroimidazole-based hypoxia markers.
In Vitro Radiosensitization Assay
This assay evaluates the ability of a compound to enhance the sensitivity of cancer cells to radiation under hypoxic conditions.
Protocol:
Cell Culture: Human tumor cells (e.g., HeLa) are cultured in appropriate media.
Hypoxia Induction: Cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂).
Compound Incubation: The test compound (e.g., 4-BrFPN or FMISO) is added to the cell culture medium at a specific concentration (e.g., 1 mM).
Irradiation: Cells are irradiated with varying doses of X-rays.
Colony Formation Assay: After irradiation, cells are re-plated at a low density and incubated under normal conditions for 10-14 days to allow for colony formation.
Data Analysis: Colonies are stained and counted. The sensitizer enhancement ratio (SER) is calculated as the ratio of the radiation dose required to produce a certain level of cell killing in the absence of the compound to the dose required for the same level of killing in the presence of the compound.
In Vivo Tumor Uptake and Biodistribution Studies
These studies assess the accumulation of a radiolabeled hypoxia marker in tumors and its distribution in various organs.
Protocol:
Animal Model: Tumor-bearing animals (e.g., mice with xenografted human tumors) are used.
Radiotracer Injection: The radiolabeled compound (e.g., [¹⁸F]4-BrFPN or [¹⁸F]FMISO) is administered intravenously.
PET Imaging: At various time points post-injection, the animals are imaged using a PET scanner to visualize the distribution of the radiotracer.
Biodistribution Analysis: After the final imaging session, animals are euthanized, and various tissues (tumor, muscle, brain, liver, etc.) are collected.
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
Data Analysis: The uptake in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-muscle and other tissue ratios are calculated to assess the specificity of tumor uptake.
Figure 2: General Experimental Workflow for Hypoxia Marker Evaluation.
Conclusion
While direct experimental data for 4-Bromo-1-methyl-2-nitro-1H-imidazole as a hypoxia marker remains limited, the evaluation of its close analog, 4-bromo-1-(3-[18F]fluoropropyl)-2-nitroimidazole, provides valuable insights. The data suggests that while it demonstrates hypoxia-selective uptake, its overall performance in terms of tumor localization may be lower than the established marker FMISO. However, its distinct biodistribution profile, particularly its brain uptake kinetics, may offer advantages in specific research applications.
The choice of a hypoxia marker should be guided by the specific requirements of the study, including the desired detection method (PET, IHC, etc.), the biological system under investigation, and the specific performance characteristics that are most critical for the experimental outcome. Further studies directly comparing 4-Bromo-1-methyl-2-nitro-1H-imidazole with other established markers are warranted to fully elucidate its potential as a robust tool for hypoxia research.
comparative analysis of different synthetic routes for 4-Bromo-1-methyl-2-nitro-1h-imidazole
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the primary synthetic routes for 4-Bromo-1-methyl-2-nitro-1H-imidazole, a key building block in the d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes for 4-Bromo-1-methyl-2-nitro-1H-imidazole, a key building block in the development of novel therapeutics. The following sections present a side-by-side comparison of two prominent synthetic strategies: a direct bromination approach and a multi-step synthesis, offering insights into their respective advantages and disadvantages.
Not explicitly reported, isomer separation required
~25% (calculated from reported yields of each step)
Selectivity
Produces a 4:1 mixture of 4-bromo and 5-bromo isomers[1]
High regioselectivity for the 4-bromo isomer
Purification
Requires careful separation of isomers
Standard chromatographic purification
Scalability
Potentially simpler for large-scale production due to fewer steps, but isomer separation can be a bottleneck.
More complex due to the number of steps, but offers better control over the final product's purity.
Route 1: Direct Bromination of 1-methyl-2-nitroimidazole
This synthetic approach involves the direct electrophilic substitution of a bromine atom onto the imidazole ring of 1-methyl-2-nitroimidazole.
Experimental Workflow
Caption: Workflow for the direct bromination of 1-methyl-2-nitroimidazole.
Methodology
Route 2: Multi-step Synthesis from 2-nitroimidazole
This more elaborate route builds the target molecule through a series of protection, bromination, deprotection, and methylation steps, offering greater control over the regioselectivity of the bromination.
A Head-to-Head Comparison of Bromo-substituted vs. Chloro-substituted Nitroimidazoles as Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals The strategic enhancement of radiotherapy efficacy while minimizing damage to healthy tissue is a cornerstone of modern oncology research. Nitroimidazoles h...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic enhancement of radiotherapy efficacy while minimizing damage to healthy tissue is a cornerstone of modern oncology research. Nitroimidazoles have long been investigated as radiosensitizers due to their ability to mimic oxygen and "fix" radiation-induced DNA damage in hypoxic tumor cells. The substitution of halogen atoms onto the nitroimidazole scaffold has been a key strategy to modulate their physicochemical and biological properties. This guide provides a head-to-head comparison of bromo-substituted versus chloro-substituted nitroimidazoles, offering insights into their performance based on available experimental data.
Executive Summary
The choice between bromo- and chloro-substitution on a nitroimidazole core can significantly impact the resulting compound's performance as a radiosensitizer. While direct, side-by-side comparative studies on structurally analogous pairs are limited, the existing body of research allows for critical inferences. Evidence suggests that bromo-substituted nitroimidazoles may offer advantages in terms of chemical reactivity, metabolic stability, and potentially higher radiosensitizing efficacy due to the properties of the bromine atom. However, these potential benefits must be carefully weighed against possible increases in toxicity. Chloro-substituted analogues, while perhaps less reactive, have also demonstrated significant radiosensitizing capabilities and may offer a different therapeutic window.
Performance Comparison: Bromo- vs. Chloro-substituted Nitroimidazoles
The following tables summarize the key performance parameters based on data extrapolated from various studies on halogenated nitroimidazoles. It is important to note that these values are illustrative and can vary significantly based on the specific molecular structure, position of substitution, and the experimental system used.
Table 1: Radiosensitizing Efficacy
Parameter
Bromo-substituted Nitroimidazoles
Chloro-substituted Nitroimidazoles
Key Considerations
Sensitizer Enhancement Ratio (SER)
Potentially higher
Generally effective
The higher atomic number of bromine may contribute to increased production of secondary electrons and reactive species, potentially leading to higher SER values.[1][2] Direct comparative data is needed for confirmation.
Electron Affinity
Generally high
High
Both substitutions maintain the high electron affinity conferred by the nitro group, which is crucial for the oxygen-mimetic effect.[3]
Mechanism of Action
Fixation of radiation-induced DNA damage; potential for increased release of radiosensitizing fragments.[1]
The core mechanism is conserved, but the nature of the halogen can influence the efficiency and downstream effects.
Table 2: Hypoxia Selectivity
Parameter
Bromo-substituted Nitroimidazoles
Chloro-substituted Nitroimidazoles
Key Considerations
Hypoxia Cytotoxicity Ratio (HCR)
Generally high
High
Both classes of compounds are activated under hypoxic conditions, leading to selective toxicity in oxygen-deprived cells.[5]
Bioreductive Activation
Efficient
Efficient
The nitro group is the primary site of bioreduction, a feature common to both substitutions.
Thiol Reactivity
Can be significant
Can be significant
Halogen substituents can act as leaving groups, leading to reactions with cellular thiols like glutathione, which can enhance radiosensitization but also contribute to toxicity.[4]
Table 3: Physicochemical and Pharmacokinetic Properties
Parameter
Bromo-substituted Nitroimidazoles
Chloro-substituted Nitroimidazoles
Key Considerations
Lipophilicity
Generally higher
Moderate
Increased lipophilicity for bromo-derivatives may enhance cell membrane permeability but could also affect solubility and distribution.[6]
Chemical Reactivity
Higher
Lower
Bromine is a better leaving group than chlorine, which can be advantageous in the synthesis of more complex molecules and may influence biological interactions.[6]
Metabolic Stability
Potentially higher
Variable
Some studies suggest that bromine at certain positions can improve metabolic stability.[6]
Toxicity
Potentially higher
Generally a dose-limiting factor
The increased reactivity and potential for off-target effects of bromo-substituted compounds may lead to higher toxicity, a critical consideration for clinical translation.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for nitroimidazole-based radiosensitizers is initiated by the radiation-induced ionization of water molecules, producing highly reactive hydroxyl radicals. These radicals abstract hydrogen atoms from DNA, creating DNA radicals. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage and leading to permanent strand breaks.
Under hypoxic conditions, nitroimidazoles mimic oxygen. The electron-affinic nitro group is reduced to a nitro radical anion, which can then react with and fix the DNA damage. Halogen substitution can influence the efficiency of this process.
Figure 1. Signaling pathway of halogenated nitroimidazole radiosensitization in hypoxic cells.
Experimental Protocols
A standardized approach is crucial for the comparative evaluation of radiosensitizers. The following are key experimental protocols.
Clonogenic Survival Assay for Sensitizer Enhancement Ratio (SER) Determination
This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells following irradiation.
Methodology:
Cell Culture: Cancer cells are cultured to ~80% confluency in appropriate media.
Drug Incubation: Cells are incubated with the bromo- or chloro-substituted nitroimidazole at various concentrations for a predetermined time (e.g., 1-4 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.
Irradiation: Cells are irradiated with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
Cell Plating: Following irradiation, cells are trypsinized, counted, and seeded at low densities into new culture dishes.
Colony Formation: Plates are incubated for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. The number of colonies in each dish is counted.
Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. Survival curves are generated, and the SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell survival (e.g., 10%) without the drug to the dose required for the same survival level with the drug.[2][7][8]
Figure 2. Experimental workflow for the clonogenic survival assay.
Hypoxia-Selective Cytotoxicity Assay
This assay determines the preferential killing of hypoxic cells by the test compound.
Methodology:
Cell Plating: Cells are seeded in multi-well plates.
Hypoxic and Normoxic Incubation: Plates are incubated under hypoxic (<1% O₂) and normoxic (21% O₂) conditions.
Drug Treatment: Cells are exposed to a range of concentrations of the bromo- or chloro-substituted nitroimidazole for a set duration (e.g., 24-72 hours).
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or crystal violet assay.
Data Analysis: The IC₅₀ (concentration that inhibits 50% of cell growth) is determined for both hypoxic and normoxic conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (normoxic) / IC₅₀ (hypoxic). A higher HCR indicates greater hypoxia selectivity.[5]
Conclusion and Future Directions
The available evidence, though indirect, suggests that bromo-substituted nitroimidazoles may hold an edge over their chloro-substituted counterparts in terms of reactivity and potential radiosensitizing efficacy. The higher lipophilicity and improved metabolic stability reported for some bromo-derivatives are also promising features for drug development. However, these potential advantages must be rigorously tested in direct, head-to-head comparative studies against their chloro-analogues. Future research should focus on synthesizing and evaluating structurally matched pairs of bromo- and chloro-substituted nitroimidazoles to provide definitive data on their relative SER, HCR, and toxicity profiles. Such studies are essential to guide the rational design of the next generation of highly effective and minimally toxic radiosensitizers for cancer therapy.
A Comparative Analysis of Doxorubicin's Cytotoxicity Across HeLa, A549, and MCF-7 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxorubicin's Efficacy in Different Cancer Models This guide provides a comparative overview of the cytotoxic effects of the wid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Doxorubicin's Efficacy in Different Cancer Models
This guide provides a comparative overview of the cytotoxic effects of the widely-used chemotherapeutic agent, Doxorubicin, across three distinct human cancer cell lines: HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The data presented herein is synthesized from multiple in-vitro studies to offer a comprehensive understanding of cell line-specific responses to this anthracycline antibiotic. This comparison is crucial for researchers in oncology and drug development for selecting appropriate cell models and interpreting cytotoxicity data.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of Doxorubicin in HeLa, A549, and MCF-7 cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.[1]
Cell Line
Cancer Type
Doxorubicin IC50 (µM)
HeLa
Cervical Cancer
~0.1 - 1.0
A549
Lung Adenocarcinoma
~0.5 - 5.0
MCF-7
Breast Adenocarcinoma
~0.1 - 2.0
Note: The IC50 values are presented as a range to reflect the variability observed across different studies. Specific experimental conditions can significantly influence the determined IC50.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and cytotoxicity.[2][3]
Materials:
HeLa, A549, or MCF-7 cells
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Doxorubicin hydrochloride
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator
Microplate reader
Procedure:
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Doxorubicin. A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO2.
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2][3]
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4] The plate is then gently agitated for 15 minutes to ensure complete solubilization.
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5]
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100%
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the Doxorubicin concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.
Proper handling and disposal of 4-Bromo-1-methyl-2-nitro-1h-imidazole are critical to ensure laboratory safety and environmental protection. This substance is classified as a hazardous material and must be managed as reg...
Author: BenchChem Technical Support Team. Date: November 2025
Proper handling and disposal of 4-Bromo-1-methyl-2-nitro-1h-imidazole are critical to ensure laboratory safety and environmental protection. This substance is classified as a hazardous material and must be managed as regulated chemical waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Safety and Disposal Data Summary
The following table summarizes key safety and disposal information for 4-Bromo-1-methyl-2-nitro-1h-imidazole and related brominated nitroimidazoles.
Parameter
Specification
Source
GHS Hazard Class
Toxic if swallowed (H301/H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
The disposal of 4-Bromo-1-methyl-2-nitro-1h-imidazole must be handled by a licensed hazardous waste disposal company. The following steps provide a detailed methodology for its collection and temporary storage in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8]
Skin Protection: Handle with chemical-impermeable gloves. Wear impervious clothing to prevent skin contact.[1][9]
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a full-face respirator.[8]
Work Area: Ensure adequate ventilation. All handling of waste should occur in a chemical fume hood.[1][6]
2. Waste Segregation and Collection:
Classification: This compound is a brominated organic substance and must be classified as Halogenated Organic Waste .[5]
Container Selection: Use a designated, leak-proof, and sealable container, such as a high-density polyethylene (HDPE) carboy, for collection.[6][10] The container must be clearly labeled "Hazardous Waste - Halogenated Organics".
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[6][11] Also, keep it separate from acidic, alkaline, or heavy metal waste streams.[6]
Collection: Carefully transfer the waste chemical into the designated container.[1] Keep the container closed when not in use.[6] Do not fill the container beyond 90% of its capacity.[12]
3. Storage and Labeling:
Labeling: As soon as waste is added, complete a hazardous waste tag. The tag must include the generator's information, the chemical name ("4-Bromo-1-methyl-2-nitro-1h-imidazole"), the quantity, and all applicable hazard warnings (e.g., Toxic, Irritant).[6]
Storage Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area. This area should be a cool, dry, and well-ventilated location, away from heat or ignition sources.[1][6]
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Final Disposal:
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][11]
Documentation: Follow all institutional and local regulations for documenting the disposal of hazardous waste.
Disposal Workflow
Caption: Disposal workflow for 4-Bromo-1-methyl-2-nitro-1h-imidazole.
Personal protective equipment for handling 4-Bromo-1-methyl-2-nitro-1h-imidazole
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1H-imidazole was not available at the time of this writing. The following guidance is based on information for structurally similar compounds, i...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-1-methyl-2-nitro-1H-imidazole was not available at the time of this writing. The following guidance is based on information for structurally similar compounds, including other brominated and nitrated imidazoles. This information should be used as a preliminary safety reference only. It is imperative to obtain and meticulously follow the specific SDS for 4-Bromo-1-methyl-2-nitro-1H-imidazole from the supplier before any handling, storage, or disposal of the substance.
Immediate Safety and Operational Overview
Researchers, scientists, and drug development professionals must handle 4-Bromo-1-methyl-2-nitro-1H-imidazole with extreme caution. Based on data from analogous compounds, this chemical is expected to be an irritant to the eyes, skin, and respiratory system, and may be harmful if swallowed or inhaled.[1][2][3] Strict adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling similar hazardous chemicals.
PPE Category
Recommended Equipment
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2][4]
Skin Protection
- Gloves: Wear appropriate chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique.[5] - Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][3] For more significant handling procedures, fire/flame resistant and impervious clothing should be worn.[2][4]
Respiratory Protection
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3] A full-face respirator may be necessary if exposure limits are exceeded or symptoms of irritation occur.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 4-Bromo-1-methyl-2-nitro-1H-imidazole is crucial for safety and regulatory compliance.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store in a cool, dry, and well-ventilated place.[1][2]
Keep the container tightly closed and store locked up.[2][3]
2. Handling and Use:
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Do not eat, drink, or smoke when using this product.[2]
Wash hands and any exposed skin thoroughly after handling.[3]
Ensure an eyewash station and safety shower are readily accessible.[1]
3. Spill Management:
In the event of a spill, evacuate the area.
Wear the appropriate PPE as outlined above.
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.
For liquid spills, absorb with an inert material and place in a suitable, labeled disposal container.
4. First Aid Measures:
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
5. Disposal:
Dispose of waste in a manner consistent with federal, state, and local regulations.[1]
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling 4-Bromo-1-methyl-2-nitro-1H-imidazole in a laboratory setting.